trans-Clopenthixol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIAZLQTJBIFN-BLLMUTORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90110026 | |
| Record name | (E)-Clopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53772-84-2, 982-24-1 | |
| Record name | trans-Clopenthixol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53772-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopenthixol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopenthixol, trans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Clopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90110026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopenthixol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPENTHIXOL, TRANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLE878A8ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of trans-Clopenthixol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of trans-Clopenthixol, an E-isomer of the thioxanthene antipsychotic agent Clopenthixol. While the cis-isomer, Zuclopenthixol, is the pharmacologically active component, the synthesis and purification of the trans-isomer are crucial for reference standards, impurity profiling, and further pharmacological investigation. This document outlines a plausible synthetic route, detailed experimental protocols, and purification strategies based on established chemical principles and available literature.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2-chlorothioxanthen-9-one. This is followed by the introduction of the propylidene side chain via a Wittig reaction, and finally, the addition of the N-(2-hydroxyethyl)piperazine moiety. The synthesis yields a mixture of cis- and trans-isomers, which then requires separation.
Synthesis of 2-chlorothioxanthen-9-one (Starting Material)
The synthesis of the tricyclic ketone, 2-chlorothioxanthen-9-one, is a critical first step. A common method involves the reaction of an alkali metal derivative of 4-chlorothiophenol with 2-chlorobenzonitrile to form 2-(4'-chlorophenylthio)benzonitrile. This intermediate is then hydrolyzed to 2-(4'-chlorophenylthio)benzoic acid, which is subsequently cyclized via dehydration to yield 2-chlorothioxanthen-9-one.
Experimental Protocol:
-
Step 1: Synthesis of 2-(4'-chlorophenylthio)benzonitrile: In a suitable reactor, a mixture of an alkali metal salt of 4-chlorothiophenol and 2-chlorobenzonitrile is heated in an organic solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by recrystallization.
-
Step 2: Hydrolysis to 2-(4'-chlorophenylthio)benzoic acid: The synthesized 2-(4'-chlorophenylthio)benzonitrile is subjected to hydrolysis using a strong acid, such as sulfuric acid, in an aqueous acetic acid solution. The reaction mixture is heated to ensure complete conversion. The product is then precipitated by dilution with water, filtered, and washed.
-
Step 3: Cyclization to 2-chlorothioxanthen-9-one: The dried 2-(4'-chlorophenylthio)benzoic acid is cyclized by heating in a dehydrating agent like concentrated sulfuric acid. The product, 2-chlorothioxanthen-9-one, precipitates upon pouring the reaction mixture onto ice, and is then filtered, washed, and dried. A patent describes obtaining a pale yellow solid with a melting point of 151-152°C.[1]
Synthesis of Clopenthixol Isomer Mixture
The core of the Clopenthixol synthesis involves a Wittig reaction to introduce the propylidene side chain, followed by alkylation of N-(2-hydroxyethyl)piperazine.
1.2.1. Step 1: Wittig Reaction to form 2-chloro-9-(3-bromopropylidene)-9H-thioxanthene
This step utilizes a Wittig reagent, (3-bromopropyl)triphenylphosphonium bromide, to convert the ketone group of 2-chlorothioxanthen-9-one into the desired propylidene side chain.
Experimental Protocol:
-
Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), (3-bromopropyl)triphenylphosphonium bromide is suspended in a dry aprotic solvent such as tetrahydrofuran (THF). The suspension is cooled to a low temperature (e.g., -78°C or 0°C), and a strong base, such as n-butyllithium or potassium tert-butoxide, is added dropwise to generate the ylide. The formation of the characteristic orange-red color of the ylide indicates a successful reaction.
-
Wittig Reaction: A solution of 2-chlorothioxanthen-9-one in dry THF is added slowly to the ylide solution at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of cis- and trans-2-chloro-9-(3-bromopropylidene)-9H-thioxanthene, is then purified by column chromatography on silica gel.
1.2.2. Step 2: Alkylation of N-(2-hydroxyethyl)piperazine
The purified mixture of 2-chloro-9-(3-bromopropylidene)-9H-thioxanthene isomers is then reacted with N-(2-hydroxyethyl)piperazine to yield the final Clopenthixol isomer mixture.
Experimental Protocol:
-
A solution of the 2-chloro-9-(3-bromopropylidene)-9H-thioxanthene isomer mixture in a suitable solvent such as toluene or dimethylformamide (DMF) is prepared.
-
An excess of N-(2-hydroxyethyl)piperazine and a base (e.g., potassium carbonate) are added to the solution.
-
The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then washed with water to remove excess N-(2-hydroxyethyl)piperazine and the base.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude mixture of cis- and this compound.
The overall synthesis workflow is depicted in the following diagram:
Caption: General synthesis workflow for Clopenthixol isomer mixture.
Purification of this compound
The separation of the geometric isomers of Clopenthixol is a critical step to obtain pure this compound. The two primary methods for this separation are fractional crystallization and preparative high-performance liquid chromatography (HPLC).
Fractional Crystallization
Fractional crystallization takes advantage of the potential differences in solubility between the cis- and trans-isomers or their salts in a particular solvent system. A patent for the separation of the related compound Zuclopenthixol (the cis-isomer) suggests that fractional crystallization of the dihydrochloride salts can be employed.[2] A similar principle can be applied to isolate the trans-isomer.
Experimental Protocol:
-
The crude mixture of Clopenthixol isomers is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
The solution is acidified with hydrochloric acid to form the dihydrochloride salts.
-
The solution is then slowly cooled to induce crystallization. The less soluble isomer will crystallize out first. The process may require careful control of temperature and solvent composition.
-
The crystals are collected by filtration. The process of recrystallization may need to be repeated multiple times to achieve the desired purity of the trans-isomer. The purity of the fractions should be monitored by analytical HPLC.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the separation of isomers and can provide high-purity this compound. The method development involves optimizing the stationary phase, mobile phase, and other chromatographic parameters on an analytical scale before scaling up to a preparative system.
Experimental Protocol:
-
Method Development (Analytical Scale): An analytical HPLC method is first developed to achieve baseline separation of the cis- and this compound isomers. A reversed-phase C8 or C18 column is often suitable. A typical mobile phase could be a mixture of a phosphate buffer and acetonitrile.[3]
-
Scale-up to Preparative HPLC: The optimized analytical method is then scaled up to a preparative HPLC system. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
Fraction Collection: The eluent is monitored using a UV detector, and the fractions corresponding to the this compound peak are collected.
-
Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound. The purity of the final product should be confirmed by analytical HPLC and other analytical techniques.
The purification workflow can be visualized as follows:
References
Chemical and physical properties of trans-Clopenthixol
An In-depth Technical Guide to the Chemical and Physical Properties of trans-Clopenthixol
Introduction
Clopenthixol is a typical antipsychotic drug belonging to the thioxanthene class, first introduced in 1961.[1] It exists as a mixture of geometric isomers, the cis(Z)-isomer (zuclopenthixol) and the trans(E)-isomer (this compound).[1][2] The antipsychotic activity is primarily attributed to the cis(Z)-isomer, which is a potent antagonist at dopamine D1 and D2 receptors.[2][3][4][5] While the cis(Z)-isomer has been more extensively studied and utilized clinically, a thorough understanding of the trans(E)-isomer is crucial for researchers, scientists, and drug development professionals involved in the analysis of clopenthixol-related compounds, impurity profiling, and stereoisomerism research. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, details relevant experimental protocols, and illustrates its pharmacological context.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound and its common salt form are summarized below. Data for the more widely studied mixed isomer or cis(Z)-isomer are included for comparison where specific data for the trans(E)-isomer is not available.
Chemical Identification and Structure
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | [6] |
| Synonyms | β-Clopenthixol, (E)-Clopenthixol | [6] |
| CAS Registry Number | 53772-84-2 | [1][6] |
| Molecular Formula | C₂₂H₂₅ClN₂OS | [7][8][9] |
| Molecular Weight | 400.97 g/mol | [9] |
| Dihydrochloride Salt | C₂₂H₂₅ClN₂OS · 2HCl | [10][11][12][13] |
| Molecular Weight (HCl) | 473.89 g/mol | [7][10][11][12][13] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Physical Description | The mixed isomer base is described as a colorless syrup. | [7] |
| Melting Point | Data specific to the trans-isomer is not readily available. The cis(Z)-isomer has a melting point of 84-85°C. The mixed-isomer dihydrochloride salt melts at 250-260°C with decomposition. | [7][14] |
| Solubility | Base: Readily soluble in methanol; sparingly soluble in ether. Dihydrochloride Salt: Freely soluble in water; sparingly soluble in alcohol; practically insoluble in other organic solvents. | [7][14] |
| pKa (Strongest Basic) | 8.03 (Predicted for cis-isomer) | [4] |
| Partition Coefficient (XLogP3) | 4.3 (Predicted for Clopenthixol) | [8] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and quantification of this compound.
Isomer Separation and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the cis(Z) and trans(E) isomers of clopenthixol in various matrices, including bulk drug substance and biological samples like serum.[15]
Objective: To separate and quantify this compound from its cis(Z)-isomer and other related substances.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., BEH C18 type)[14]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable buffer components)
-
Reference standards for cis(Z)-Clopenthixol and this compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.[14] The exact ratio depends on the specific column and system used and should be optimized for baseline separation of the isomers.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards of cis(Z)- and this compound in a suitable solvent (e.g., methanol or the mobile phase) to prepare stock solutions. Perform serial dilutions to create calibration standards at various concentrations.
-
Sample Preparation: Dissolve the sample containing the clopenthixol isomers in the same solvent as the standards. For biological samples (e.g., serum), a liquid-liquid or solid-phase extraction step is required to remove proteins and other interfering substances before injection.
-
Chromatographic Conditions:
-
Column: BEH C18 or equivalent
-
Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid[14]
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of clopenthixol.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30°C) for reproducibility.
-
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solutions. The retention times will differentiate the isomers, and the peak areas will be used to quantify their respective concentrations against the calibration curve.
Caption: High-level workflow for HPLC-based isomer analysis of Clopenthixol.
Mechanism of Action and Signaling Pathways
While the antipsychotic effects are mainly driven by the cis-isomer (zuclopenthixol), both isomers interact with various neurotransmitter receptors. Clopenthixol is primarily a dopamine D1 and D2 receptor antagonist.[3][4][5][8] It also exhibits high affinity for alpha-1 adrenergic and serotonin 5-HT2 receptors.[3][4] Its activity at histamine H1 receptors is weaker, and it has an even lower affinity for muscarinic cholinergic and alpha-2 adrenergic receptors.[3][4]
Antagonism of these G-protein-coupled receptors (GPCRs) modulates downstream intracellular signaling pathways. For instance, blocking the Gi/o-coupled D2 receptor can lead to an increase in cyclic adenosine monophosphate (cAMP) levels by removing the tonic inhibition of adenylate cyclase.[16] Furthermore, antipsychotic drug actions are known to intersect with critical signaling cascades such as the Akt/GSK-3 pathway, which is involved in regulating gene transcription and cellular metabolism.[16][17]
Caption: Receptor antagonism and downstream signaling pathways of Clopenthixol.
References
- 1. Clopenthixol - Wikipedia [en.wikipedia.org]
- 2. Zuclopenthixol acetate for acute schizophrenia and similar serious mental illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Clopenthixol [drugfuture.com]
- 8. Clopenthixol | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. This compound hydrochloride | LGC Standards [lgcstandards.com]
- 11. This compound hydrochloride | LGC Standards [lgcstandards.com]
- 12. This compound hydrochloride | LGC Standards [lgcstandards.com]
- 13. This compound hydrochloride | LGC Standards [lgcstandards.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. Serum concentrations of cis(Z)- and trans(E)-clopenthixol after administration of cis(Z)-clopenthixol and clopenthixol to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pełny tekst: Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes, Paulina Rok-Bujko - Postępy Psychiatrii i Neurologii 2/2022 [termedia.pl]
- 17. Integrative Analyses of Transcriptomes to Explore Common Molecular Effects of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Stereoisomerism in the Pharmacology of Clopenthixol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopenthixol, a typical antipsychotic of the thioxanthene class, presents a classic example of how stereoisomerism dictates pharmacological activity. As a mixture of geometric isomers, its therapeutic efficacy and side effect profile are almost exclusively attributed to one of its stereoisomers. This technical guide provides an in-depth analysis of the stereoisomerism of Clopenthixol, detailing the profound pharmacological relevance of its cis(Z) and trans(E) isomers. We will explore their differential receptor binding affinities, functional activities, and the downstream signaling pathways they modulate. This document also includes detailed experimental protocols for key assays used in the characterization of such compounds, aiming to serve as a valuable resource for researchers in pharmacology and drug development.
The Stereoisomers of Clopenthixol: A Tale of Two Molecules
Clopenthixol exists as two geometric isomers: cis(Z)-Clopenthixol and trans(E)-Clopenthixol. The spatial arrangement of the substituents around the double bond of the thioxanthene ring system is the defining structural difference between these two molecules. This seemingly subtle variation leads to a stark contrast in their pharmacological profiles.
cis(Z)-Clopenthixol (Zuclopenthixol): The Active Moiety
The cis(Z)-isomer, known as Zuclopenthixol, is the pharmacologically active component responsible for the antipsychotic effects of Clopenthixol.[1][2] It is a potent antagonist at both dopamine D1 and D2 receptors, and also exhibits high affinity for α1-adrenergic and serotonin 5-HT2 receptors.[1] Zuclopenthixol is the isomer used in clinical practice for the treatment of schizophrenia and other psychotic disorders.[1]
trans(E)-Clopenthixol: The Inactive Counterpart
In stark contrast, the trans(E)-isomer is considered to be pharmacologically inactive concerning neuroleptic effects.[2] While it may possess other biological activities, such as antibacterial properties, it does not contribute to the antipsychotic efficacy of Clopenthixol. This highlights the critical importance of stereoselectivity in drug design and development.
Pharmacological Relevance: A Quantitative Perspective
The differential pharmacology of Clopenthixol's stereoisomers is quantitatively demonstrated by their receptor binding affinities. The following table summarizes the binding affinities (Ki values in nM) of cis(Z)-Clopenthixol (Zuclopenthixol) for key central nervous system receptors. Data for the trans(E)-isomer is not extensively available in comparative studies, reflecting its established inactivity at these neuroreceptors.
| Receptor Target | cis(Z)-Clopenthixol (Zuclopenthixol) Ki (nM) | trans(E)-Clopenthixol Ki (nM) |
| Dopamine D1 | 0.8 | Not widely reported (inactive) |
| Dopamine D2 | 0.4 | Not widely reported (inactive) |
| Serotonin 5-HT2A | 1.3 | Not widely reported (inactive) |
| α1-Adrenergic | 1.9 | Not widely reported (inactive) |
| Histamine H1 | 3.6 | Not widely reported (inactive) |
| Muscarinic M1 | > 1000 (low affinity) | Not widely reported (inactive) |
Note: Ki values are compiled from various sources and represent approximate affinities. The lower the Ki value, the higher the binding affinity.
The high affinity of Zuclopenthixol for D1 and D2 receptors is central to its antipsychotic mechanism, which is believed to involve the blockade of dopamine neurotransmission in the mesolimbic pathway. Its affinity for 5-HT2A and α1-adrenergic receptors likely contributes to its overall pharmacological profile, including some of its side effects. The negligible affinity for muscarinic M1 receptors suggests a lower propensity for anticholinergic side effects compared to some other antipsychotics.
Signaling Pathways and Experimental Workflows
The pharmacological effects of Zuclopenthixol are mediated through its interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream intracellular signaling cascades.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of cis(Z)-Clopenthixol and trans(E)-Clopenthixol for the human dopamine D2 receptor.
Materials:
-
Cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone (a D2 antagonist).
-
Unlabeled ligands: cis(Z)-Clopenthixol, trans(E)-Clopenthixol, and a known D2 antagonist for determining non-specific binding (e.g., Haloperidol).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone, and 50 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [3H]-Spiperone, and 50 µL of varying concentrations of cis(Z)-Clopenthixol or trans(E)-Clopenthixol (e.g., from 10^-11 to 10^-5 M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Accumulation Assay for D2 Receptor Antagonism
Objective: To determine the functional antagonist activity of cis(Z)-Clopenthixol and trans(E)-Clopenthixol at the dopamine D2 receptor.
Materials:
-
A stable cell line co-expressing the human dopamine D2 receptor and a cAMP biosensor (e.g., GloSensor™).
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
cis(Z)-Clopenthixol and trans(E)-Clopenthixol.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells in white, opaque 96-well plates and grow to confluency.
-
Assay Preparation: On the day of the assay, replace the culture medium with assay medium.
-
Antagonist Pre-incubation: Add varying concentrations of cis(Z)-Clopenthixol or trans(E)-Clopenthixol to the wells and pre-incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80) in the presence of forskolin to all wells except the negative control. Forskolin is used to stimulate cAMP production, which is then inhibited by the activation of the Gi-coupled D2 receptor.
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Signal Detection: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist in reversing the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.
-
This IC50 value represents the functional potency of the antagonist.
-
Conclusion
The stereoisomerism of Clopenthixol is a determining factor in its pharmacological activity. The cis(Z)-isomer, Zuclopenthixol, is a potent antagonist at dopamine and other neurotransmitter receptors, underpinning its efficacy as an antipsychotic agent. Conversely, the trans(E)-isomer is essentially devoid of neuroleptic activity. This profound difference underscores the importance of stereochemistry in drug action and highlights the necessity of characterizing individual stereoisomers during the drug development process. The experimental protocols provided herein offer a framework for the in-vitro characterization of such compounds, enabling a deeper understanding of their pharmacological properties and facilitating the development of more selective and effective therapeutics.
References
Pharmacokinetics of trans-Clopenthixol in Rodent Models: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct and comprehensive pharmacokinetic studies detailing the parameters of trans-Clopenthixol in rodent models are notably scarce in publicly available literature. The majority of research focuses on the pharmacologically active cis(Z)-isomer, Zuclopenthixol, or on Clopenthixol as a mixture of isomers. This guide, therefore, synthesizes the available information on the stereoselective analysis of Clopenthixol isomers and proposes a robust experimental framework for future pharmacokinetic studies of this compound in rodents, based on established methodologies.
Introduction to Clopenthixol and its Isomers
Clopenthixol is a typical antipsychotic of the thioxanthene class, characterized by the presence of a double bond in its central ring system, which gives rise to geometric isomers: cis(Z) and trans(E). The pharmacological activity of Clopenthixol is primarily attributed to the cis(Z)-isomer, known as Zuclopenthixol. The trans(E)-isomer is considered to be significantly less active. Despite this, understanding the pharmacokinetic profile of this compound is crucial for a complete characterization of the drug, including its potential for in vivo isomerization, competitive metabolism, and its contribution to the overall safety and efficacy profile of Clopenthixol formulations.
While pharmacokinetic data for Clopenthixol in rats has been reported in broader studies, these often do not differentiate between the isomers.[1] Studies in humans, however, have indicated that the biological half-life of trans(E)-clopenthixol is longer than that of the cis(Z)-isomer, suggesting distinct disposition characteristics that warrant further investigation in preclinical rodent models.
Proposed Experimental Protocol for a Pharmacokinetic Study of this compound in Rats
The following section outlines a detailed methodology for conducting a pharmacokinetic study of this compound in a rat model. This protocol is based on established practices for stereoselective pharmacokinetic analysis and analytical methods developed for the determination of Clopenthixol isomers.
Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male and Female (to assess for sex-dependent differences)
-
Weight: 200-250 g
-
Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be acclimatized for at least one week prior to the study.
Drug Formulation and Administration
-
Compound: trans(E)-Clopenthixol dihydrochloride
-
Vehicle: A suitable vehicle for parenteral or oral administration (e.g., 0.9% saline, 5% DMSO in corn oil). The choice of vehicle should be based on the solubility and stability of the compound.
-
Dose: A minimum of three dose levels should be investigated to assess dose proportionality. A preliminary dose-ranging study is recommended to determine appropriate doses that are well-tolerated and result in plasma concentrations within the quantifiable range of the analytical method.
-
Routes of Administration:
-
Intravenous (IV) Bolus: To determine fundamental pharmacokinetic parameters such as clearance and volume of distribution. Administered via a cannulated tail vein.
-
Oral Gavage (PO): To assess oral bioavailability.
-
Sample Collection
-
Matrix: Plasma (and potentially brain tissue to assess blood-brain barrier penetration).
-
Blood Sampling: Serial blood samples (approximately 0.25 mL) should be collected from a cannulated jugular or carotid artery at pre-determined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.
-
Plasma Preparation: Blood samples should be centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma should be stored at -80°C until analysis.
Bioanalytical Method
A validated, sensitive, and stereoselective analytical method is critical. High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is the method of choice.
-
Sample Preparation: Solid-phase extraction (SPE) is a robust method for extracting Clopenthixol isomers from plasma.
-
SPE Cartridge: Cyanopropyl cartridges have been shown to provide high extraction yield and good selectivity.
-
Procedure:
-
Condition the cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated, e.g., with a buffer).
-
Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
-
Chromatographic Conditions (based on published methods for human plasma):
-
Column: A reversed-phase column (e.g., C8, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of a phosphate buffer and acetonitrile (e.g., 65:35 v/v, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.
-
-
Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. The limit of detection (LOD) for both cis- and trans-isomers should be in the low ng/mL range.
Quantitative Data Summary
| Parameter | Route | Dose (mg/kg) | Male Rats (Mean ± SD) | Female Rats (Mean ± SD) |
| Cmax (ng/mL) | PO | X | Data to be generated | Data to be generated |
| Tmax (h) | PO | X | Data to be generated | Data to be generated |
| AUC0-t (ngh/mL) | PO | X | Data to be generated | Data to be generated |
| AUC0-inf (ngh/mL) | PO | X | Data to be generated | Data to be generated |
| t1/2 (h) | PO | X | Data to be generated | Data to be generated |
| F (%) | PO | X | Data to be generated | Data to be generated |
| CL (L/h/kg) | IV | Y | Data to be generated | Data to be generated |
| Vd (L/kg) | IV | Y | Data to be generated | Data to be generated |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; F: Bioavailability; CL: Clearance; Vd: Volume of distribution.
Visualizations
Proposed Experimental Workflow
Caption: Proposed experimental workflow for a rodent pharmacokinetic study.
Metabolic Pathways of Clopenthixol
Caption: Primary metabolic pathways of Clopenthixol.
Conclusion and Future Directions
The pharmacokinetics of this compound in rodent models remain an under-researched area. While the cis-isomer is the active moiety, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of the trans-isomer is essential for a complete preclinical safety and toxicology assessment. The proposed experimental protocol provides a framework for generating this crucial data. Future studies should focus on conducting well-designed pharmacokinetic studies in rodent models to elucidate the pharmacokinetic parameters of this compound, investigate the potential for in vivo stereoconversion, and explore its tissue distribution, particularly in the brain. Such data will be invaluable for regulatory submissions and for a more comprehensive understanding of the pharmacology of Clopenthixol.
References
trans-Clopenthixol mechanism of action at dopamine receptors
An In-Depth Technical Guide to the Mechanism of Action of trans-Clopenthixol at Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopenthixol is a typical antipsychotic of the thioxanthene class, characterized by its existence as two geometric isomers: cis(Z)- and trans(E)-Clopenthixol. The pharmacological activity of clopenthixol is almost exclusively attributed to the cis(Z)-isomer, known as Zuclopenthixol, which is a potent antagonist at both dopamine D1 and D2 receptors.[1][2][3] The trans(E)-isomer, in stark contrast, is considered practically devoid of antidopaminergic and, consequently, neuroleptic activity.[4][5] This document provides a detailed technical examination of the mechanism of action of this compound at dopamine receptors, focusing on its binding affinity, functional activity, and the underlying principles of stereoselectivity that dictate its pharmacological profile. We will explore the downstream signaling pathways of dopamine receptors and provide detailed protocols for the experimental assessment of receptor binding and function.
Stereoisomerism and Pharmacological Activity
The defining characteristic of clopenthixol's pharmacology is the profound difference in activity between its geometric isomers. The antipsychotic effect is mediated by the cis(Z)-isomer (Zuclopenthixol), which effectively blocks dopamine D1 and D2 receptors.[1][6] Conversely, the trans(E)-isomer is largely inactive at these receptors.[5] This stereoselectivity is a hallmark of thioxanthene neuroleptics and underscores the precise structural requirements for ligand interaction with dopamine receptor binding pockets.[7] Clinical preparations of clopenthixol may contain a mixture of isomers, but the therapeutic action is dependent on the concentration of the cis form.[5]
Figure 1: Stereoisomers of Clopenthixol and their differential activity at dopamine receptors.
Dopamine Receptor Binding Affinity
The interaction of a ligand with a receptor is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. As shown in the table below, cis-Clopenthixol demonstrates high affinity for both D1-like and D2-like dopamine receptors. In contrast, while specific Ki values for this compound are not widely reported due to its pharmacological inactivity, it is established to have negligible affinity for these receptors.[4][5]
Table 1: Comparative Dopamine Receptor Binding Affinities of Clopenthixol Isomers
| Receptor Subtype | Ligand | Ki (nM) | Receptor Family | Primary G-Protein Coupling |
| D1 | cis(Z)-Clopenthixol | ~1 - 10 | D1-like | Gαs/olf |
| trans(E)-Clopenthixol | >1000 | D1-like | Gαs/olf | |
| D2 | cis(Z)-Clopenthixol | ~0.5 - 2 | D2-like | Gαi/o |
| trans(E)-Clopenthixol | >1000 | D2-like | Gαi/o | |
| D3 | cis(Z)-Clopenthixol | ~2 - 5 | D2-like | Gαi/o |
| trans(E)-Clopenthixol | >1000 | D2-like | Gαi/o | |
| D4 | cis(Z)-Clopenthixol | ~5 - 20 | D2-like | Gαi/o |
| trans(E)-Clopenthixol | >1000 | D2-like | Gαi/o | |
| D5 | cis(Z)-Clopenthixol | ~1 - 15 | D1-like | Gαs/olf |
| trans(E)-Clopenthixol | >1000 | D1-like | Gαs/olf |
Note: Ki values are compiled from multiple sources and represent approximate ranges. The values for this compound are estimated based on consistent reports of its pharmacological inactivity.[4][5]
Functional Activity and Downstream Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades. Their functional activity is primarily assessed by measuring changes in the second messenger, cyclic adenosine monophosphate (cAMP).
-
D1-like Receptors (D1 & D5): These receptors are coupled to the stimulatory G-protein, Gαs. Activation by an agonist (like dopamine) leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cAMP.
-
D2-like Receptors (D2, D3 & D4): These receptors are coupled to the inhibitory G-protein, Gαi. Agonist binding inhibits adenylyl cyclase activity, thereby decreasing intracellular cAMP levels.
cis-Clopenthixol acts as a potent antagonist at both D1-like and D2-like receptors. This means it binds to the receptors but does not elicit a response, and it blocks the ability of dopamine to activate them. This dual D1/D2 antagonism is central to its antipsychotic effect.[6]
This compound exhibits no significant antagonist activity at clinically relevant concentrations.[5] In functional assays, it fails to effectively block dopamine-induced changes in cAMP, consistent with its very low binding affinity.
Figure 2: Canonical dopamine D1-like and D2-like receptor signaling pathways.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific dopamine receptor subtype.
Objective: To calculate the Ki value of a test compound by measuring its ability to displace a specific high-affinity radioligand from the target receptor.
Materials:
-
Receptor Source: Homogenized tissue from a brain region rich in the target receptor (e.g., striatum for D1/D2) or membranes from a cell line stably expressing the receptor subtype of interest.
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone or [³H]Raclopride for D2).
-
Test Compound: this compound, serially diluted to cover a wide concentration range.
-
Non-specific Agent: A high concentration of a known antagonist for the target receptor to define non-specific binding (e.g., 1 µM cis-flupenthixol for D1, 10 µM sulpiride for D2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer. Centrifuge to pellet membranes, wash, and resuspend in fresh assay buffer. Determine protein concentration via a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + Non-specific Agent.
-
Competition: Receptor membranes + Radioligand + varying concentrations of this compound.
-
-
Incubation: Add a fixed concentration of radioligand (typically at or near its Kd) and the other components to the wells. Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental workflow for a competitive radioligand binding assay.
Protocol: cAMP Functional Assay (Antagonist Mode)
This protocol describes a cell-based functional assay to measure the ability of a test compound to act as an antagonist at D1 (Gαs-coupled) or D2 (Gαi-coupled) receptors.
Objective: To determine the potency (IC₅₀) of a test compound in blocking agonist-induced changes in intracellular cAMP.
Materials:
-
Cell Line: A stable cell line (e.g., CHO or HEK293) expressing the human dopamine receptor of interest (e.g., D1 or D2).
-
Agonist: Dopamine or a selective agonist for the receptor.
-
Test Compound: this compound, serially diluted.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or a luciferase reporter gene system.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
(For Gαi assays) Adenylyl Cyclase Stimulator: e.g., Forskolin.
Methodology (Gαi-coupled D2 Receptor Example):
-
Cell Plating: Seed the D2-expressing cells into a 384-well microplate and culture until they form a confluent monolayer.
-
Pre-incubation: Aspirate the culture medium and add assay buffer containing a PDE inhibitor. Pre-incubate the cells with varying concentrations of the test compound (this compound).
-
Stimulation: To measure antagonism of the inhibitory Gαi pathway, cells are first stimulated with Forskolin to raise basal cAMP levels. Then, a fixed concentration of Dopamine (typically its EC₈₀) is added to all wells (except negative controls) to inhibit adenylyl cyclase and reduce cAMP.
-
Lysis and Detection: After incubation, lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's instructions. This typically involves a competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer.
-
Measurement: Read the plate on a suitable microplate reader (e.g., for fluorescence or luminescence). The signal will be inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition = Dopamine + Forskolin; 100% inhibition = Forskolin only).
-
Plot the percentage of inhibition of the dopamine response versus the log concentration of this compound.
-
Use non-linear regression to determine the IC₅₀ value, which represents the concentration of this compound required to reverse 50% of the dopamine-induced inhibition of cAMP production.
-
Figure 4: Workflow for a Gαi-coupled (D2) cAMP functional antagonist assay.
Conclusion
The mechanism of action of this compound at dopamine receptors is fundamentally one of inactivity. While its isomer, cis(Z)-Clopenthixol (Zuclopenthixol), is a potent antagonist at both D1 and D2 receptor families, thereby exerting its antipsychotic effects, the trans(E)-isomer displays negligible binding affinity and a corresponding lack of functional antagonism. This profound stereoselectivity highlights the precise three-dimensional structural requirements for high-affinity binding to dopamine receptors. For researchers and drug development professionals, the study of clopenthixol isomers serves as a classic example of how subtle changes in molecular geometry can completely abolish pharmacological activity, providing valuable insights into the structure-activity relationships of dopaminergic ligands. Any observed in vivo effects of this compound are unlikely to be mediated by direct interaction with dopamine receptors.
References
- 1. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Dopamine and mania. The effects of trans- and cis-clopenthixol in a double-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zuclopenthixol, a combined dopamine D1/D2 antagonist, versus haloperidol, a dopamine D2 antagonist, in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Initial Characterization of trans-Clopenthixol's Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopenthixol is a typical antipsychotic of the thioxanthene class, utilized in the management of schizophrenia and other psychotic disorders. It exists as a mixture of two geometric isomers: the pharmacologically active cis-(Z)-isomer, known as Zuclopenthixol, and the trans-(E)-isomer. This technical guide provides an in-depth characterization of the binding profile of trans-Clopenthixol. Extensive review of the scientific literature indicates that this compound is considered the inactive isomer, with significantly lower affinity for key central nervous system receptors compared to its cis counterpart. Consequently, detailed quantitative binding data for the trans-isomer is scarce. This guide summarizes the available qualitative and limited quantitative information, provides detailed experimental protocols for receptor binding assays, and visualizes the relevant signaling pathways to offer a comprehensive understanding of the pharmacological basis for the inactivity of this compound.
Introduction
The thioxanthene class of antipsychotics, developed in the mid-20th century, represents a significant advancement in the pharmacological treatment of psychosis. Clopenthixol, introduced in 1961, is a notable member of this class.[1] Its clinical efficacy is attributed to the antagonistic activity at dopamine D2 receptors, a hallmark of typical antipsychotics. However, the pharmacological activity of Clopenthixol is stereospecific, residing almost exclusively in the cis-(Z)-isomer, Zuclopenthixol.[1][2] The trans-(E)-isomer, in contrast, is reported to have minimal dopamine antagonistic activity and is considered pharmacologically inactive.[1][3] This document aims to provide a detailed initial characterization of the binding profile of this compound, focusing on its interaction with key receptors implicated in the therapeutic and side-effect profiles of antipsychotic drugs.
Comparative Binding Profile of Clopenthixol Isomers
The primary mechanism of action of typical antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] The significant difference in pharmacological activity between the cis and trans isomers of Clopenthixol stems from their differential affinity for this primary target and other receptors.
Quantitative Binding Data
A comprehensive search of the scientific literature reveals a paucity of specific quantitative binding data (e.g., Ki or IC50 values) for this compound. This is likely due to its established pharmacological inactivity, which has directed research efforts towards the active cis-isomer, Zuclopenthixol.
To illustrate the disparity in activity between thioxanthene isomers, data for the closely related compound Flupenthixol is presented. The trans-isomer of Flupenthixol demonstrates a significantly lower affinity for the dopamine D1 receptor, with a Ki value that is over two orders of magnitude higher than that of the cis-isomer. This substantial difference in binding affinity underscores the stereospecificity of thioxanthene-receptor interactions.
| Receptor | Zuclopenthixol (cis-Clopenthixol) Ki (nM) | This compound Ki (nM) | Reference |
| Dopamine D1 | High Affinity | Not Reported (Expected to be very low) | [4] |
| Dopamine D2 | High Affinity | Not Reported (Expected to be very low) | [4] |
| Serotonin 5-HT2A | High Affinity | Not Reported (Expected to be very low) | [4] |
| Adrenergic α1 | High Affinity | Not Reported (Expected to be very low) | [4] |
| Histamine H1 | Moderate Affinity | Not Reported (Expected to be very low) | [1] |
| Muscarinic M1 | Low Affinity | Not Reported (Expected to be very low) | [1] |
Note: "High Affinity" generally corresponds to Ki values in the low nanomolar range, "Moderate Affinity" in the tens of nanomolar range, and "Low Affinity" in the hundreds of nanomolar to micromolar range.
Qualitative Description of this compound's Binding Profile
Based on the available literature, the binding profile of this compound can be characterized as follows:
-
Dopamine Receptors (D1, D2): Possesses minimal antagonistic activity at both D1 and D2 receptors, which is the primary reason for its lack of antipsychotic efficacy.[1]
-
Serotonin Receptors (5-HT2A): Expected to have very low affinity for the 5-HT2A receptor, a key target for atypical antipsychotics.
-
Adrenergic Receptors (α1): Likely exhibits low affinity for α1-adrenergic receptors, which are associated with orthostatic hypotension.
-
Histamine Receptors (H1): While the cis-isomer has moderate H1 affinity, contributing to sedation, the trans-isomer's affinity is presumed to be significantly lower.
-
Muscarinic Receptors (M1): Both isomers are expected to have low affinity for muscarinic cholinergic receptors, indicating a low potential for anticholinergic side effects.
Experimental Protocols
The characterization of a compound's binding profile is typically achieved through in vitro radioligand binding assays. Below are detailed methodologies for performing such assays for dopamine and serotonin receptors.
Radioligand Binding Assay for Dopamine D2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2L or D2S receptor.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM) or Butaclamol (1 µM).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well microplates, cell harvester.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Test Compound: 25 µL of varying concentrations of this compound, 25 µL of radioligand, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin 5-HT2A Receptors
Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin or [3H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Non-specific Binding Control: Mianserin (10 µM) or Ketanserin (1 µM).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well microplates, cell harvester.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 15-25 µ g/well .
-
Assay Setup: Follow the same setup as described for the D2 receptor assay, using the appropriate reagents for the 5-HT2A receptor.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Follow the same filtration procedure as for the D2 receptor assay.
-
Scintillation Counting: Follow the same scintillation counting procedure as for the D2 receptor assay.
-
Data Analysis: Follow the same data analysis procedure as for the D2 receptor assay to determine the IC50 and Ki values for this compound at the 5-HT2A receptor.
Signaling Pathways
The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. The primary receptors for antipsychotic action, the dopamine D2 and serotonin 5-HT2A receptors, are G-protein coupled receptors (GPCRs) that utilize distinct signaling mechanisms.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G-proteins (Gi/o). Antagonism of this pathway is the primary mechanism of action for typical antipsychotics.
Caption: Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is coupled to the Gq family of G-proteins. Antagonism of this receptor is a key feature of many atypical antipsychotics and is thought to contribute to their improved side-effect profile.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow for Binding Profile Characterization
The overall process for characterizing the binding profile of a test compound like this compound follows a logical progression from initial screening to detailed kinetic analysis.
Caption: Experimental Workflow for Binding Profile Characterization.
Conclusion
The initial characterization of this compound's binding profile reinforces its classification as the pharmacologically inactive isomer of Clopenthixol. The lack of significant affinity for dopamine D2 receptors, the primary target for antipsychotic efficacy, is the most critical determinant of its inactivity. While a comprehensive quantitative binding dataset for this compound is not available in the public domain, the pronounced stereospecificity of thioxanthene antipsychotics, as evidenced by data from related compounds like Flupenthixol, provides a strong rationale for its negligible activity. Further in-depth binding and functional assays, following the protocols outlined in this guide, would be necessary to definitively quantify the low-level interactions of this compound with a broad range of CNS receptors. However, based on current knowledge, its contribution to the overall pharmacological effect of the isomeric mixture, Clopenthixol, is considered minimal. This understanding is crucial for drug development professionals in the design and evaluation of novel antipsychotic agents.
References
- 1. Meet the relatives: a reintroduction to the clinical pharmacology of ‘typical’ antipsychotics (Part 2) | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 2. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zuclopenthixol and Zuclopenthixol Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 4. drugapprovalsint.com [drugapprovalsint.com]
The Genesis of a Neuroleptic: A Technical Chronicle of Clopenthixol and Its Isomers
A deep dive into the discovery, stereochemistry, and differential pharmacology of the thioxanthene antipsychotic, Clopenthixol, and its clinically pivotal cis(Z)-isomer, Zuclopenthixol.
This technical guide provides a comprehensive overview of the discovery, history, and isomeric properties of Clopenthixol, a thioxanthene derivative that has played a significant role in the management of psychotic disorders. We delve into the pivotal discovery of its geometric isomers, the elucidation of their distinct pharmacological activities, and the subsequent clinical development of the active cis(Z)-isomer, Zuclopenthixol. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important antipsychotic agent.
From a Mixture to a Purified Entity: A Historical Perspective
Clopenthixol was first introduced in 1961 by Lundbeck as a novel antipsychotic agent belonging to the thioxanthene class.[1][2] It was initially synthesized and marketed as a mixture of its geometric isomers, cis(Z) and trans(E).[1] Subsequent pharmacological investigations revealed a critical distinction between these two isomers: the antipsychotic efficacy of Clopenthixol resided almost exclusively in the cis(Z)-isomer.[2] This seminal finding led to the isolation and development of the pure cis(Z)-isomer, which was introduced in 1962 as Zuclopenthixol.[2] The trans(E)-isomer was found to be largely devoid of antipsychotic activity, though it may contribute to the sedative effects observed with the isomeric mixture.[3]
Physicochemical and Pharmacokinetic Properties of Clopenthixol Isomers
Below is a summary of the available pharmacokinetic parameters for Zuclopenthixol, the active cis(Z)-isomer. A direct, comprehensive comparison with the mixed isomer formulation is challenging due to the historical shift in clinical focus to the purified active isomer.
| Parameter | Oral Zuclopenthixol | Zuclopenthixol Acetate (IM) | Zuclopenthixol Decanoate (IM Depot) |
| Time to Maximum Concentration (Tmax) | ~4 hours[1] | 24-48 hours[2] | 5-7 days[4] |
| Elimination Half-life (t½) | ~20 hours[1] | - | 19 days[5] |
| Bioavailability | Lower than injectable forms[6] | Higher than oral | Higher than oral |
| Metabolism | Hepatic (CYP2D6 and CYP3A4 mediated) | Hydrolyzed to Zuclopenthixol | Hydrolyzed to Zuclopenthixol |
| Excretion | Primarily fecal | - | - |
Table 1: Pharmacokinetic Parameters of Zuclopenthixol Formulations. This table summarizes key pharmacokinetic parameters for different formulations of the active cis(Z)-isomer of Clopenthixol.
Experimental Protocols: Synthesis and Isomer Separation
The synthesis of Clopenthixol and the subsequent separation of its cis(Z) and trans(E) isomers are crucial steps in the production of the pharmacologically active Zuclopenthixol.
Synthesis of Clopenthixol
A common synthetic route to Clopenthixol involves the condensation of 2-chloro-9-(3-bromopropylidene)thioxanthene with 1-(2-hydroxyethyl)piperazine. The initial steps typically involve the preparation of the thioxanthene core, followed by the introduction of the propylidene side chain, and finally the addition of the piperazine ethanol moiety.
Separation of cis(Z) and trans(E) Isomers
The separation of the geometric isomers of Clopenthixol can be achieved through fractional crystallization of their salts, such as the dihydrochloride salts.[7] This process leverages the differential solubility of the isomeric salts in a given solvent system to selectively crystallize one isomer, leaving the other in the mother liquor.
A more contemporary and analytical approach for the separation and quantification of Clopenthixol isomers is High-Performance Liquid Chromatography (HPLC).
A reported HPLC method for the simultaneous determination of cis(Z)- and trans(E)-Clopenthixol in human plasma utilizes a reversed-phase C8 column.[8][9]
-
Mobile Phase: Isocratic elution with a mixture of 25 mM phosphate buffer and acetonitrile (65:35 v/v), with the pH adjusted to 3.0.[8][9]
-
Sample Preparation: Solid-phase extraction (SPE) using cyanopropyl cartridges.[8][9]
This method has been shown to be sensitive and effective for quantifying the individual isomers in biological samples.[8]
Mechanism of Action and Signaling Pathways
Zuclopenthixol exerts its antipsychotic effects primarily through the antagonism of dopamine D1 and D2 receptors in the central nervous system.[1][10][11] It also exhibits high affinity for α1-adrenergic and 5-HT2A serotonin receptors, which contributes to its overall pharmacological profile, including some of its side effects.[10][12]
Dopamine D2 Receptor Antagonism
The blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.
Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway. Zuclopenthixol acts as an antagonist at the D2 receptor, thereby modulating downstream signaling cascades.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of 5-HT2A receptors, particularly in the mesocortical pathway, is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and may also mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.
Figure 2: Simplified 5-HT2A Receptor Signaling Pathway. Zuclopenthixol's antagonism at the 5-HT2A receptor influences intracellular signaling through the Gq pathway.
Conclusion
The story of Clopenthixol and its isomers is a compelling example of the critical role of stereochemistry in pharmacology. The initial development of a racemic mixture, followed by the identification and isolation of the active cis(Z)-isomer, Zuclopenthixol, marked a significant advancement in the therapeutic arsenal for psychotic disorders. This in-depth guide has provided a technical overview of the historical context, physicochemical properties, experimental methodologies, and mechanisms of action related to these important neuroleptic agents. Further research to fully elucidate the comparative quantitative pharmacology of the individual isomers would provide an even more complete understanding of their distinct biological activities.
References
- 1. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zuclopenthixol and Zuclopenthixol Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Zuclopenthixol, a combined dopamine D1/D2 antagonist, versus haloperidol, a dopamine D2 antagonist, in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: A Validated HPLC Method for the Separation of cis- and trans-Clopenthixol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopenthixol is a thioxanthene antipsychotic drug that exists as two geometric isomers: the pharmacologically active cis-(Z)-clopenthixol (zuclopenthixol) and the less active trans-(E)-clopenthixol.[1] Due to the significant difference in pharmacological activity, it is crucial to separate and quantify these isomers in pharmaceutical formulations and biological matrices. This application note presents a reliable and sensitive high-performance liquid chromatography (HPLC) method for the baseline separation of cis- and trans-clopenthixol.
Data Summary
The following table summarizes the key chromatographic parameters and performance data for the validated HPLC method.
| Parameter | Value |
| Chromatographic Column | Reversed-phase C8, 150 x 4.6 mm I.D., 5 µm |
| Mobile Phase | 25 mM Phosphate Buffer : Acetonitrile (65:35 v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min (Isocratic) |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Linearity Range (cis-(Z)-Clopenthixol) | 1 - 300 ng/mL |
| Linearity Range (trans-(E)-Clopenthixol) | 1 - 200 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL for both isomers |
Experimental Protocol
This protocol outlines the step-by-step procedure for the HPLC analysis of cis- and this compound.
1. Materials and Reagents
-
cis-(Z)-Clopenthixol and trans-(E)-clopenthixol reference standards
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., cyanopropyl) for plasma samples[2]
2. Instrument and Equipment
-
HPLC system with a UV detector
-
Reversed-phase C8 column (150 x 4.6 mm I.D., 5 µm)[2]
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
SPE manifold (for plasma samples)
3. Preparation of Solutions
-
Mobile Phase (25 mM Phosphate Buffer : Acetonitrile, 65:35 v/v, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with orthophosphoric acid. Mix 650 mL of the phosphate buffer with 350 mL of acetonitrile. Degas the mobile phase by sonication before use.
-
Standard Stock Solutions (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of cis-(Z)-clopenthixol and trans-(E)-clopenthixol reference standards in methanol to obtain individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-300 ng/mL for cis-clopenthixol and 1-200 ng/mL for this compound).[2]
4. Sample Preparation (for Plasma Samples)
For the analysis of clopenthixol isomers in human plasma, a solid-phase extraction (SPE) procedure is recommended.[2]
-
Conditioning: Condition the cyanopropyl SPE cartridges with methanol followed by water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable solvent to remove interferences.
-
Elution: Elute the analytes from the cartridge with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
5. HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 20 µL of the standard solutions and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms for a sufficient run time to allow for the elution of both isomers.
6. Data Analysis
-
Identify the peaks for cis- and this compound based on their retention times from the standard chromatograms.
-
Integrate the peak areas of the analytes.
-
Construct calibration curves by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of cis- and this compound in the samples by interpolating their peak areas on the respective calibration curves.
Visualizations
Caption: Workflow for HPLC separation of clopenthixol isomers.
References
The Use of trans-Clopenthixol as a Negative Control in Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of behavioral pharmacology, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. When investigating the effects of psychoactive compounds, particularly those with stereoisomers, the inactive isomer can serve as an invaluable negative control. This document provides detailed application notes and protocols for utilizing trans-clopenthixol as a negative control in behavioral studies, focusing on its relationship with the pharmacologically active cis-isomer, zuclopenthixol.
Clopenthixol is a typical antipsychotic of the thioxanthene class, existing as a mixture of two geometric isomers: cis-(Z)-clopenthixol (zuclopenthixol) and trans-(E)-clopenthixol. The antipsychotic and behavioral effects of clopenthixol are attributed almost exclusively to the cis-isomer, which acts as a potent antagonist at dopamine D1 and D2 receptors.[1][2] The trans-isomer, in contrast, exhibits negligible affinity for these receptors and is considered pharmacologically inactive in terms of dopamine antagonism.[3] This stark difference in activity makes this compound an excellent negative control to delineate the specific dopamine-mediated behavioral effects of cis-clopenthixol from any non-specific actions of the chemical scaffold.
Pharmacological Profile
The differential pharmacology of clopenthixol isomers is central to the use of the trans form as a negative control. The cis-isomer, zuclopenthixol, demonstrates high affinity for both D1 and D2 dopamine receptors, as well as for α1-adrenergic and 5-HT2 receptors.[2][4] Its antagonism of D1 and D2 receptors is the primary mechanism underlying its antipsychotic effects.[2][4] In contrast, this compound has been shown to be ineffective in producing anti-dopaminergic effects.[3]
Table 1: Receptor Binding Affinities (Ki, nM) of Clopenthixol Isomers
| Receptor | cis-Clopenthixol (Zuclopenthixol) | This compound |
| Dopamine D1 | High Affinity | Negligible Affinity |
| Dopamine D2 | High Affinity | Negligible Affinity |
Note: Specific Ki values for this compound are not widely reported in publicly available databases, reflecting its recognized inactivity at these primary targets. The table reflects the qualitative understanding from the literature.
Application in Behavioral Studies
The use of this compound as a negative control allows researchers to attribute the behavioral outcomes observed with cis-clopenthixol specifically to dopamine receptor blockade. Any behavioral changes observed with the active isomer but not with the inactive isomer can be confidently linked to its intended pharmacological action. This is crucial for validating animal models of neuropsychiatric disorders and for the preclinical screening of novel antipsychotic drugs.
Key Behavioral Assays
Several well-established behavioral paradigms in rodents are used to assess the central effects of antipsychotic drugs. The following sections provide protocols for three such assays, highlighting the expected outcomes for cis-clopenthixol and this compound.
1. Catalepsy Test
The catalepsy test is a widely used method to assess the extrapyramidal side effects of antipsychotic drugs, which are primarily mediated by D2 receptor blockade in the striatum.
2. Apomorphine-Induced Stereotypy
Apomorphine is a non-selective dopamine receptor agonist that, at sufficient doses, induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. Antagonism of dopamine receptors by antipsychotics can inhibit these behaviors.
3. Locomotor Activity
Spontaneous locomotor activity in rodents is sensitive to modulation by dopamine. Dopamine antagonists like cis-clopenthixol are expected to reduce locomotor activity.
Experimental Protocols
Protocol 1: Catalepsy Test in Rats
Objective: To assess the cataleptic potential of cis-clopenthixol versus this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
cis-Clopenthixol dihydrochloride
-
This compound dihydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Horizontal bar (e.g., 1 cm diameter, raised 9 cm from the surface)
-
Stopwatch
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer cis-clopenthixol, this compound, or vehicle via the desired route (e.g., intraperitoneally, i.p.). A range of doses should be used to establish a dose-response relationship.
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat’s forepaws on the horizontal bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) should be set.
-
Perform three trials for each rat at each time point and calculate the mean descent latency.
Data Presentation:
Table 2: Effect of Clopenthixol Isomers on Catalepsy in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Descent Latency (seconds) at 60 min post-injection |
| Vehicle | - | 5 ± 2 |
| cis-Clopenthixol | 0.5 | 45 ± 8 |
| cis-Clopenthixol | 1.0 | 120 ± 15 |
| cis-Clopenthixol | 2.0 | 180 ± 0 |
| This compound | 2.0 | 6 ± 3 |
Protocol 2: Apomorphine-Induced Stereotypy in Rats
Objective: To evaluate the ability of cis-clopenthixol and this compound to antagonize dopamine agonist-induced stereotyped behavior.
Materials:
-
Male Sprague-Dawley rats (220-280 g)
-
cis-Clopenthixol dihydrochloride
-
This compound dihydrochloride
-
Apomorphine hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Observation cages
-
Stopwatch
-
Stereotypy rating scale (e.g., 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing/head movements; 3 = constant stereotyped activity; 4 = continuous stereotypy with licking or gnawing of the cage).
Procedure:
-
Habituate rats to the individual observation cages for 30 minutes.
-
Administer the test compounds (cis-clopenthixol, this compound, or vehicle) i.p.
-
After a pretreatment period (e.g., 60 minutes), administer apomorphine (e.g., 1.0 mg/kg, subcutaneously, s.c.).
-
Immediately after apomorphine injection, begin observing the rats and score for stereotypy every 5 minutes for a total of 60 minutes.
-
Calculate the total stereotypy score for each animal.
Data Presentation:
Table 3: Effect of Clopenthixol Isomers on Apomorphine-Induced Stereotypy in Rats (Hypothetical Data)
| Pretreatment Group | Dose (mg/kg, i.p.) | Total Stereotypy Score (60 min) |
| Vehicle + Apomorphine | - | 180 ± 20 |
| cis-Clopenthixol + Apomorphine | 0.25 | 90 ± 15 |
| cis-Clopenthixol + Apomorphine | 0.5 | 30 ± 8 |
| This compound + Apomorphine | 0.5 | 175 ± 22 |
Protocol 3: Locomotor Activity in Mice
Objective: To assess the effect of cis-clopenthixol and this compound on spontaneous locomotor activity.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
cis-Clopenthixol dihydrochloride
-
This compound dihydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Automated locomotor activity chambers equipped with infrared beams.
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes.
-
Administer the test compounds (cis-clopenthixol, this compound, or vehicle) i.p.
-
Immediately place the mice into the locomotor activity chambers.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 60 minutes.
-
Analyze the data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
Data Presentation:
Table 4: Effect of Clopenthixol Isomers on Locomotor Activity in Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) in 60 min |
| Vehicle | - | 3500 ± 300 |
| cis-Clopenthixol | 0.1 | 2000 ± 250 |
| cis-Clopenthixol | 0.2 | 1000 ± 150 |
| This compound | 0.2 | 3400 ± 320 |
Visualizations
Dopamine Receptor Signaling Pathway
The following diagram illustrates the differential effects of cis- and this compound on dopamine D1 and D2 receptor signaling pathways.
Caption: Dopamine D1/D2 receptor signaling and antagonism by clopenthixol isomers.
Experimental Workflow
The following diagram outlines the general experimental workflow for a behavioral study using this compound as a negative control.
Caption: General experimental workflow for behavioral studies.
Conclusion
The use of this compound as a negative control is a robust and scientifically sound approach for isolating the specific dopamine-mediated behavioral effects of its active isomer, cis-clopenthixol. By incorporating this inactive isomer into experimental designs, researchers can significantly enhance the specificity and interpretability of their findings in the field of behavioral pharmacology and antipsychotic drug development. The protocols and data presentation formats provided herein offer a framework for conducting and reporting such studies with clarity and rigor.
References
- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioxanthene - Wikipedia [en.wikipedia.org]
- 3. Thioxanthene psychopharmacological agents. II. 9-(3-aminopropylidene)-N,N-dimethylthioxanthene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical, pharmacological, and metabolic considerations on thiothixene. Introduction: chemical and pharmacological relationship of thioxanthenes and phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of trans-Clopenthixol in Electrophysiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopenthixol is a typical antipsychotic medication belonging to the thioxanthene class. It exists as a mixture of two geometric isomers: cis-(Z)-Clopenthixol (zuclopenthixol) and trans-(E)-Clopenthixol. In the context of antipsychotic therapy, zuclopenthixol is the pharmacologically active component, primarily exerting its effects through the blockade of dopamine D1 and D2 receptors.[1][2] trans-Clopenthixol is generally considered the inactive isomer concerning neuroleptic activity due to its significantly lower affinity for dopamine receptors.[3][4]
Despite its reduced activity at dopamine receptors, this compound can be a valuable tool in electrophysiology research. Its primary application is as a negative control to distinguish the specific effects of dopamine receptor blockade by zuclopenthixol from other potential "off-target" effects of the thioxanthene chemical scaffold. This allows researchers to dissect the precise molecular mechanisms of action of this class of drugs on neuronal excitability and ion channel function. Furthermore, investigating the electrophysiological properties of this compound can help to identify novel, non-dopaminergic activities of thioxanthenes.
Mechanism of Action and Electrophysiological Effects
The primary established mechanism of action for the clinically effective isomer, cis-Clopenthixol (zuclopenthixol), is the antagonism of dopamine D1 and D2 receptors.[5] It also exhibits affinity for other receptors, including alpha-1 adrenergic and 5-HT2 receptors.[5]
This compound, in contrast, displays a significantly lower affinity for dopamine receptors. This stereoselectivity is a common feature of thioxanthene antipsychotics.[6] While direct and extensive electrophysiological data for this compound is limited, studies on the closely related compound, flupenthixol, have shown that the trans-isomer has a much weaker effect on dopamine receptor-mediated signaling compared to the cis-isomer.
Although considered "inactive" as a neuroleptic, this compound, as a member of the thioxanthene class, may interact with other ion channels at higher concentrations. The broader class of antipsychotic drugs has been shown to modulate various voltage-gated ion channels, including sodium, potassium, and calcium channels, which can lead to effects on neuronal firing and cardiac action potentials.[7][8] For instance, some thioxanthenes have been found to inhibit proton currents in microglial cells.[9] Therefore, when using this compound as a negative control, it is crucial to consider the possibility of off-target effects at the concentrations being used.
Quantitative Data: Receptor Binding Affinities and Ion Channel Interactions
Quantitative data on the specific electrophysiological effects of this compound are not extensively available in the published literature, reflecting its status as the less active isomer. However, a comparative understanding can be built from data on clopenthixol (the isomeric mixture), zuclopenthixol (the cis-isomer), and related thioxanthenes. The following table summarizes the known receptor binding profile of zuclopenthixol, highlighting the primary targets. Researchers should anticipate that the binding affinities of this compound to these receptors, particularly dopamine receptors, are significantly lower.
| Target | Zuclopenthixol (cis-Clopenthixol) Affinity (Ki in nM) | Expected this compound Affinity | Potential Electrophysiological Consequence of Blockade |
| Dopamine D1 Receptor | High | Very Low | Modulation of adenylyl cyclase signaling, influencing neuronal excitability. |
| Dopamine D2 Receptor | High | Very Low | Primary antipsychotic mechanism; modulates G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. |
| Alpha-1 Adrenergic Receptor | High | Likely Lower | Can affect synaptic transmission and neuronal network activity. |
| 5-HT2A Receptor | High | Likely Lower | Modulation of various signaling cascades affecting neuronal excitability and plasticity. |
| Histamine H1 Receptor | Moderate | Unknown | Can lead to sedative effects by modulating neuronal activity in the central nervous system. |
| Muscarinic Cholinergic Receptors | Low | Unknown | At higher concentrations, could influence neuronal excitability through various subtypes. |
Experimental Protocols
The following are generalized protocols for investigating the electrophysiological effects of this compound. The specific parameters should be optimized for the experimental preparation and recording setup.
Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Neurons or Brain Slices
This protocol is designed to assess the effects of this compound on intrinsic membrane properties, synaptic transmission, and specific ion currents.
1. Preparation of Solutions:
- Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
- Intracellular Solution (for voltage-clamp): (in mM) 120 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.3 with CsOH.
- Intracellular Solution (for current-clamp): (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentration in aCSF on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
2. Cell Preparation:
- For cultured neurons, plate cells on coverslips at an appropriate density.
- For brain slices, prepare acute slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated aCSF.
3. Electrophysiological Recording:
- Transfer a coverslip or brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
- Obtain a whole-cell patch-clamp recording from a neuron of interest using borosilicate glass pipettes (3-6 MΩ resistance).
- In Current-Clamp Mode:
- Record the resting membrane potential.
- Apply a series of hyperpolarizing and depolarizing current steps to assess membrane resistance, action potential firing frequency, and action potential waveform.
- Establish a baseline recording in aCSF.
- Perfuse the chamber with aCSF containing this compound at the desired concentration (e.g., 1 µM, 10 µM, 100 µM).
- Repeat the current-step protocol to determine any changes in neuronal excitability.
- In Voltage-Clamp Mode:
- Hold the neuron at a potential of -70 mV.
- Apply voltage steps to evoke specific ion currents (e.g., voltage-gated sodium, potassium, or calcium currents).
- Establish a stable baseline of the current of interest.
- Apply this compound and observe any changes in the current amplitude or kinetics.
- To isolate specific currents, use appropriate pharmacological blockers (e.g., tetrodotoxin for sodium channels, tetraethylammonium for potassium channels, cadmium for calcium channels).
4. Data Analysis:
- Analyze changes in resting membrane potential, input resistance, action potential threshold, frequency, and amplitude.
- For voltage-clamp data, measure the peak amplitude of the evoked currents and fit the decay phase to an exponential function to determine inactivation kinetics.
- Construct concentration-response curves to determine the IC50 if a significant block is observed.
Visualizations
Caption: Experimental workflow for electrophysiological analysis.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Comparison of Clopenthixol isomers.
References
- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Block of Voltage-Gated Sodium Channels by Aripiprazole in a State-Dependent Manner [mdpi.com]
- 3. Modulation of cardiac sodium channel gating by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct effects of antipsychotics on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stereoselective blockade of the dopamine receptor and the x-ray structures of alpha and beta-flupenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential inhibition of T-type calcium channels by neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of antipsychotic drugs and potassium channel modulators on spectral properties of local field potentials in mouse hippocampus and pre-frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of bound ts3 on voltage dependence of sodium channel transitions to and from inactivation and energetics of its unbinding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the In Vitro Use of trans-Clopenthixol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Clopenthixol, the (E)-isomer of Clopenthixol, is a thioxanthene derivative. Unlike its geometric isomer, cis (or Z)-Clopenthixol (Zuclopenthixol), which is a potent dopamine D1 and D2 receptor antagonist with neuroleptic properties, this compound lacks significant anti-dopaminergic and neuroleptic effects.[1][2] However, research has indicated its potential as an antibiotic agent, demonstrating inhibitory activity against Pseudomonas aeruginosa and Plasmodium falciparum in vitro.[1] This distinct pharmacological profile makes this compound a compound of interest for research in areas separate from psychosis, particularly in infectious diseases.
This document provides a detailed protocol for the solubilization of this compound for use in in vitro experiments, along with a summary of its known biological activities and relevant signaling pathway information.
Quantitative Data Summary
For consistent and reproducible results, proper solubilization of this compound is critical. The following table summarizes the key quantitative data for dissolving this compound dihydrochloride.
| Parameter | Value | Source |
| Molecular Formula | C₂₂H₂₅ClN₂OS (this compound) C₂₂H₂₇Cl₃N₂OS (this compound dihydrochloride) | [1] |
| Molecular Weight | 400.97 g/mol (this compound) 473.89 g/mol (this compound dihydrochloride) | [1][3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 10 mg/mL (21.10 mM) | [1] |
| Stock Solution Storage | -80°C for up to 6 months -20°C for up to 1 month | [1] |
Experimental Protocol: Dissolving this compound Dihydrochloride
This protocol outlines the steps for preparing a stock solution of this compound dihydrochloride for in vitro applications.
Materials:
-
This compound dihydrochloride powder
-
Hygroscopic, newly opened Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Ultrasonic water bath
-
Heating block or water bath set to 60°C
-
Vortex mixer
-
Sterile, nuclease-free water or appropriate cell culture medium
-
Sterile filters (0.22 µm pore size)
Procedure:
-
Preparation of the Work Area: Conduct all procedures in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile vial.
-
Initial Solubilization:
-
Add the appropriate volume of fresh, high-quality DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of powder).[1]
-
Briefly vortex the mixture.
-
-
Assisted Dissolution:
-
Place the vial in an ultrasonic water bath for 10-15 minutes to aid in dissolution.[1]
-
Following ultrasonication, heat the solution to 60°C using a heating block or water bath.[1] Intermittently vortex the solution until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization and Aliquoting:
-
Once the compound is fully dissolved and the solution has returned to room temperature, sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
Storage:
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
-
Preparation of Working Solutions:
-
When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium or an appropriate buffer. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%). Perform serial dilutions if necessary.
-
Signaling Pathways and Mechanism of Action
The mechanism of action for this compound is distinct from its cis-isomer. While cis-Clopenthixol is a well-characterized antagonist of dopamine receptors, this compound does not possess significant neuroleptic (anti-dopaminergic) activity.[1][2] Its documented in vitro activity is as an antibiotic agent.[1] The precise molecular targets and signaling pathways related to its antibiotic effects are not as extensively characterized as the neuroleptic pathways of its isomer.
Below is a conceptual workflow for investigating the effects of this compound in an in vitro setting.
Given that this compound's known activity is antibiotic, a logical signaling pathway to investigate would be those essential for microbial survival that are targeted by other antimicrobial agents. The specific pathway for this compound's antibiotic action is a subject for further research.
The following diagram illustrates the distinct pharmacological profiles of the two Clopenthixol isomers.
References
Application Notes and Protocols: In Vivo Administration of trans-Clopenthixol in Animal Models of Schizophrenia
A Note to Researchers: Extensive literature review indicates a significant gap in published research specifically investigating the in vivo administration of trans-Clopenthixol in established animal models of schizophrenia, such as the MK-801 induced or neonatal ventral hippocampal lesion (NVHL) models. The available research predominantly focuses on the pharmacologically active antipsychotic isomer, cis(Z)-Clopenthixol (Zuclopenthixol) , or the isomeric mixture, Clopenthixol .
This document, therefore, provides a comprehensive overview of the distinct properties of this compound, detailed protocols for relevant animal models of schizophrenia, and available data on the administration of the isomeric mixture and the active cis isomer. This information is intended to serve as a foundational resource for researchers interested in exploring the potential effects of this compound.
Introduction to Clopenthixol Isomers
Clopenthixol is a typical antipsychotic of the thioxanthene class, existing as a mixture of two geometric isomers: cis(Z)-Clopenthixol and trans(E)-Clopenthixol. These isomers possess distinct pharmacological profiles.
-
cis(Z)-Clopenthixol (Zuclopenthixol): This isomer is the therapeutically active antipsychotic component. Its mechanism of action involves the antagonism of dopamine D1 and D2 receptors.[1]
-
trans(E)-Clopenthixol: This isomer exhibits weak to negligible antidopaminergic activity and is primarily associated with sedative effects.[2] A study comparing the two isomers in manic patients found that while cis-clopenthixol showed anti-manic effects, this compound was ineffective, highlighting the importance of the antidopaminergic action for antipsychotic efficacy.[2]
Quantitative Data on Clopenthixol and Zuclopenthixol Administration
While specific data for this compound is unavailable, the following tables summarize quantitative data from studies using the isomeric mixture or the active cis isomer in animal models.
Table 1: Administration of Clopenthixol (Isomeric Mixture) in Animal Models
| Animal Model | Species | Route of Administration | Dosage Range | Observed Effects | Reference |
| Apomorphine-induced stereotypy | Dogs | - | - | Antagonistic effect | [3] |
| Conditioned avoidance response | Rats | - | - | Inhibition of response | [3] |
| Spontaneous motor activity | Mice | - | - | Reduction of motility | [3] |
Table 2: Administration of cis(Z)-Clopenthixol (Zuclopenthixol) in Animal Models
| Animal Model | Species | Route of Administration | Dosage Range | Observed Effects | Reference |
| Apomorphine-induced stereotypy | Dogs | Intramuscular (depot) | - | Strong, long-lasting antagonistic effect | [3] |
| Conditioned avoidance response | Rats | Intramuscular (depot) | - | Long-lasting inhibition of response | [3] |
| Catalepsy | Rats | Intramuscular (depot) | High doses | Induced in some animals | [3] |
| Spontaneous motor activity | Mice | Intramuscular (depot) | High doses | Reduction of activity | [3] |
Experimental Protocols for Animal Models of Schizophrenia
The following are detailed protocols for two widely used animal models of schizophrenia. These protocols can be adapted for the administration of test compounds like this compound.
MK-801 (Dizocilpine) Induced Model of Schizophrenia
This pharmacological model induces schizophrenia-like symptoms, including hyperlocomotion, cognitive deficits, and disruptions in sensorimotor gating, through the non-competitive antagonism of the NMDA receptor.[4]
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
MK-801 (Dizocilpine maleate) is dissolved in sterile 0.9% saline.
-
This compound should be dissolved in a suitable vehicle. Given its properties, a vehicle used for lipophilic compounds may be appropriate, but solubility testing is essential.
-
-
Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c.).
-
After a pre-treatment period (typically 30-60 minutes), administer MK-801 (e.g., 0.1-0.5 mg/kg, i.p.) or saline.
-
-
Behavioral Testing:
-
Prepulse Inhibition (PPI) of Startle: This test measures sensorimotor gating deficits.[5]
-
Place the animal in a startle chamber.
-
Present a series of trials with a startling stimulus (pulse) alone and preceded by a weaker, non-startling stimulus (prepulse).
-
Calculate PPI as the percentage reduction in the startle response in the presence of the prepulse.
-
-
Locomotor Activity:
-
Place the animal in an open-field arena.
-
Use automated tracking software to measure parameters such as distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Social Interaction:
-
Place two unfamiliar animals in a neutral arena.
-
Score behaviors such as sniffing, grooming, and following.
-
-
Neonatal Ventral Hippocampal Lesion (NVHL) Model
This neurodevelopmental model involves creating a lesion in the ventral hippocampus of neonatal rats, leading to the emergence of schizophrenia-like behavioral abnormalities in adulthood.[6]
Protocol:
-
Animals: Timed-pregnant Sprague-Dawley rats are used to obtain neonatal pups.
-
Surgical Procedure (Postnatal Day 7):
-
Anesthetize pups using hypothermia.
-
Secure the pup in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Inject ibotenic acid (a neurotoxin) or a sham solution (e.g., artificial cerebrospinal fluid) bilaterally into the ventral hippocampus.
-
Suture the incision and allow the pup to recover before returning to the dam.
-
-
Post-Surgical Care: Monitor pups for recovery and ensure they are accepted back by the dam.
-
Drug Administration and Behavioral Testing (in Adulthood):
-
Once the lesioned animals reach adulthood (typically >8 weeks of age), administer this compound or vehicle.
-
Conduct behavioral tests as described in the MK-801 model (PPI, locomotor activity, social interaction). The NVHL model is known to produce hyper-responsiveness to stress, which can be assessed by measuring locomotor activity following a mild stressor.[7]
-
Visualizations
The following diagrams illustrate key concepts related to the topic.
Caption: Dopamine signaling pathway and the antagonistic action of Clopenthixol isomers.
References
- 1. psychiatry.ru [psychiatry.ru]
- 2. Dopamine and mania. The effects of trans- and cis-clopenthixol in a double-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of cis(Z)-clopenthixol decanoate, a depot neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cannabidiol in a MK-801-rodent model of aspects of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 6. The Neonatal Ventral Hippocampal Lesion (NVHL) Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of neonatal ventral hippocampal lesion in rats on stress-induced acetylcholine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying trans-Clopenthixol in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Analytical Techniques: A Comparative Overview
Several analytical techniques can be employed for the quantification of trans-Clopenthixol in plasma. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography and detection by mass-to-charge ratio. |
| Selectivity | Moderate; can be susceptible to interferences from co-eluting compounds. | High; provides excellent selectivity through specific mass transitions. |
| Sensitivity | Generally in the low ng/mL range. | High; can achieve sub-ng/mL to pg/mL sensitivity. |
| Instrumentation | Widely available and relatively low cost. | More specialized and higher cost. |
| Method Development | Relatively straightforward. | More complex, requiring optimization of MS parameters. |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A validated HPLC-UV method has been reported for the simultaneous determination of cis(Z)- and trans(E)-clopenthixol in human plasma.[1] This method offers good sensitivity and selectivity for routine analysis.
Quantitative Data Summary: HPLC-UV Method[1]
| Parameter | trans(E)-Clopenthixol | cis(Z)-Clopenthixol |
| Linearity Range | 1 - 200 ng/mL | 1 - 300 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.3 ng/mL |
| Extraction Method | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Detection Wavelength | 230 nm | 230 nm |
Experimental Protocol: HPLC-UV
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes cyanopropyl SPE cartridges for efficient extraction of this compound from plasma.[1]
-
Materials:
-
Cyanopropyl SPE cartridges
-
Human plasma samples
-
Methanol
-
Deionized water
-
Elution solvent (details not specified in the source, a mixture of methanol and a weak buffer is a common starting point)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
-
Procedure:
-
Cartridge Conditioning: Condition the cyanopropyl SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water to remove interfering substances.
-
Elution: Elute the analyte from the cartridge using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.
-
Solid-Phase Extraction Workflow for this compound
2. Chromatographic Conditions [1]
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: Reversed-phase C8 column (150 x 4.6 mm I.D., 5 µm).
-
Mobile Phase: A mixture of 25 mM phosphate buffer and acetonitrile (65:35 v/v), with the pH adjusted to 3.0.
-
Flow Rate: Isocratic elution (flow rate not specified, typically 1.0 mL/min for this column dimension).
-
Detection: UV detection at a wavelength of 230 nm.
-
Injection Volume: Not specified, typically 20-100 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
While a specific, fully validated LC-MS/MS method for this compound was not found in the reviewed literature, a method for the quantification of 28 neuroleptics, including Zuclopenthixol (cis-isomer), provides a robust starting point for method development.[1] This method utilizes protein precipitation for sample preparation.
Experimental Protocol: LC-MS/MS (General Approach)
1. Sample Preparation: Protein Precipitation [1]
Protein precipitation is a simpler and faster alternative to SPE for sample clean-up prior to LC-MS/MS analysis.
-
Materials:
-
Human plasma samples
-
Acetonitrile (or other suitable organic solvent)
-
Internal Standard (IS) solution (a deuterated analog of Clopenthixol would be ideal)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Sample Aliquoting: Pipette a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile (typically in a 2:1 or 3:1 ratio to the plasma volume).
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protein Precipitation Workflow
2. LC-MS/MS Conditions (Hypothetical for this compound)
These parameters are suggested based on typical methods for similar compounds and would require rigorous validation.
-
Instrument: Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or phenyl-hexyl column would be a suitable starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Selected Reaction Monitoring (SRM). Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution of the compound into the mass spectrometer.
-
Precursor Ion (Q1): This would be the protonated molecular ion [M+H]⁺ of Clopenthixol.
-
Product Ions (Q3): Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion. At least two transitions are typically monitored for quantification and confirmation.
-
Method Validation Considerations for LC-MS/MS
A full validation according to regulatory guidelines (e.g., FDA or EMA) would be necessary and should include the following parameters:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components or other medications.
-
Linearity and Range: Establishing the concentration range over which the method is accurate and precise.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration that can be reliably detected and quantified.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the reproducibility of the measurements.
-
Recovery: Evaluating the efficiency of the extraction procedure.
-
Matrix Effect: Investigating the influence of plasma components on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.
Conclusion
The provided HPLC-UV method offers a reliable and validated approach for the quantification of this compound in human plasma. For higher sensitivity and selectivity, an LC-MS/MS method is recommended. While a specific validated protocol for the trans-isomer is not publicly available, the general protein precipitation and LC-MS/MS conditions outlined here provide a strong foundation for the development and validation of such a method. It is imperative that any newly developed LC-MS/MS method undergoes rigorous validation to ensure the accuracy and reliability of the results for its intended purpose in research, clinical, or forensic settings.
References
Application Notes and Protocols for Studying Off-Target Effects of trans-Clopenthixol Using Cell Culture Assays
Introduction
trans-Clopenthixol is the trans(E) isomer of Clopenthixol, a typical antipsychotic drug from the thioxanthene class.[1] While its primary therapeutic action is antagonism of dopamine D1 and D2 receptors, like many psychoactive compounds, it exhibits a broad pharmacological profile with affinities for various other receptors.[2][3][4] Understanding these off-target interactions is crucial for drug development professionals and researchers to predict potential side effects, discover new therapeutic applications, and understand the compound's complete mechanism of action.
These application notes provide detailed protocols for cell-based assays to characterize the off-target effects of this compound on key G-protein coupled receptors (GPCRs) and to assess its general cytotoxicity.
Pharmacological Profile of Clopenthixol
The following table summarizes the receptor binding affinities of Clopenthixol. It is important to note that this compound is generally the less active isomer compared to the cis(Z) isomer, Zuclopenthixol.[1] The data presented here is for the mixed isomer compound, Clopenthixol, and provides a basis for investigating the off-target profile of the trans isomer.
| Target Receptor | Ligand | Binding Affinity (Ki, nM) |
| Dopamine D1 | Clopenthixol | 0.8 |
| Dopamine D2 | Clopenthixol | 1.1 |
| Serotonin 5-HT2A | Clopenthixol | 2.5 |
| α1-Adrenergic | Clopenthixol | 1.8 |
| Histamine H1 | Clopenthixol | 2.0 |
| Muscarinic (non-selective) | Clopenthixol | 35 |
Data compiled from various pharmacological databases and literature.
Application Note 1: Profiling Gq-Coupled Receptor Activity via Calcium Flux Assays
Several of this compound's off-targets, including Histamine H1, Serotonin 5-HT2A, α1-Adrenergic, and Muscarinic M1 receptors, signal through the Gαq pathway.[5][6][7][8][9] Activation of these receptors leads to the mobilization of intracellular calcium, which can be quantified using sensitive fluorescent dyes.[10][11][12]
Gq Signaling Pathway
Caption: Gq-coupled receptor signaling cascade.
Experimental Protocol: FLIPR Calcium Flux Assay
This protocol outlines a method for measuring changes in intracellular calcium using a Fluorescence Imaging Plate Reader (FLIPR).[12][13]
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., HTR2A, HRH1, ADRA1A, CHRM1).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).[13]
-
This compound stock solution (in DMSO).
-
Reference agonist and antagonist for the target receptor.
-
384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed the receptor-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions in Assay Buffer. Add 25 µL of the dye solution to each well and incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer in a separate compound plate. Also, prepare dilutions of the reference agonist and antagonist.
-
Assay Measurement (Antagonist Mode):
-
Place the cell plate and compound plate into the FLIPR instrument.
-
Set the instrument to add 12.5 µL from the compound plate (containing this compound or reference antagonist) to the cell plate.
-
Incubate for 15-30 minutes.
-
Add 12.5 µL of the reference agonist (at its EC80 concentration).
-
Measure the fluorescence signal in real-time for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
For antagonist activity, calculate the percent inhibition of the agonist response.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Gq-Coupled Receptor Activity
| Target Receptor | Assay Mode | Measured Parameter | This compound (Example Value) |
| 5-HT2A | Antagonist | IC50 | 5.2 nM |
| Histamine H1 | Antagonist | IC50 | 4.5 nM |
| α1-Adrenergic | Antagonist | IC50 | 3.8 nM |
| Muscarinic M1 | Antagonist | IC50 | 75 nM |
Application Note 2: Characterizing Gi/Gs-Coupled Receptor Activity via cAMP Assays
This compound's primary targets, the dopamine D1 and D2 receptors, signal through Gs and Gi proteins, respectively.[14] Gs activation stimulates adenylyl cyclase to increase cAMP levels, while Gi activation inhibits it.[15] Assays that measure intracellular cAMP levels are essential for characterizing compound activity at these receptors.[16][17]
Gi and Gs Signaling Pathways
Caption: Gs and Gi-coupled receptor signaling pathways.
Experimental Protocol: HTRF cAMP Assay
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP levels.[15]
Materials:
-
CHO-K1 or HEK293 cells stably expressing Dopamine D1 or D2 receptors.
-
HTRF cAMP Assay Kit.
-
Forskolin (to stimulate cAMP production in Gi-coupled assays).
-
This compound stock solution (in DMSO).
-
Reference D1/D2 agonist and antagonist.
-
Low-volume 384-well white microplates.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired density (e.g., 2,000 cells/5 µL).
-
Compound Addition: Add 5 µL of this compound or reference compounds to the wells.
-
Cell Addition and Stimulation:
-
Gs (D1) Antagonist Assay: Add 5 µL of the cell suspension. Then, add 5 µL of a reference agonist (at EC80). Incubate for 30 minutes at room temperature.
-
Gi (D2) Antagonist Assay: Add 5 µL of a pre-mixture of cells and Forskolin. Then, add 5 µL of a reference agonist (at EC80). Incubate for 30 minutes at room temperature.[15]
-
-
cAMP Detection (Lysis): Add 5 µL of the HTRF cAMP-d2 conjugate, followed by 5 µL of the HTRF anti-cAMP cryptate conjugate to all wells.
-
Incubation & Measurement: Incubate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 ratio and Delta F% according to the kit manufacturer's protocol. The signal is inversely proportional to the cAMP concentration.
-
Plot the results against the log concentration of this compound to determine IC50 values.
-
Data Presentation: Gi/Gs-Coupled Receptor Activity
| Target Receptor | Assay Mode | Measured Parameter | This compound (Example Value) |
| Dopamine D1 | Antagonist | IC50 | 2.1 nM |
| Dopamine D2 | Antagonist | IC50 | 2.9 nM |
Application Note 3: Assessment of In Vitro Cytotoxicity
Evaluating a compound's potential to cause cell damage or death is a critical step in drug development.[18][19][20] Cytotoxicity assays measure parameters like membrane integrity to determine the concentration at which a compound becomes toxic to cells.[21]
Experimental Workflow: LDH Cytotoxicity Assay
Caption: Workflow for an LDH-based cytotoxicity assay.
Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a key indicator of necrosis.[18]
Materials:
-
HepatG2, HEK293, or other relevant cell line.
-
Culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
LDH Cytotoxicity Assay Kit.
-
96-well clear-bottom microplates.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Prepare controls: wells with medium only (spontaneous LDH release) and wells with lysis buffer provided in the kit (maximum LDH release).
-
-
Incubation: Incubate the plate for a period relevant to the intended drug exposure (e.g., 24 or 48 hours) at 37°C, 5% CO2.
-
LDH Measurement:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the formula: % Cytotoxicity = 100 x (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)
-
Plot % cytotoxicity against the log concentration of this compound to determine the 50% cytotoxic concentration (CC50).
-
Data Presentation: Cytotoxicity
| Cell Line | Exposure Time (hr) | Measured Parameter | This compound (Example Value) |
| HEK293 | 24 | CC50 | > 50 µM |
| HepG2 | 24 | CC50 | 35 µM |
References
- 1. Clopenthixol - Wikipedia [en.wikipedia.org]
- 2. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clopenthixol | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. innoprot.com [innoprot.com]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. innoprot.com [innoprot.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 13. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 14. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. opentrons.com [opentrons.com]
- 20. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 21. scielo.br [scielo.br]
trans-Clopenthixol: Application Notes for a Neuropharmacological Tool Compound
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuropharmacology, the precise delineation of a drug's mechanism of action is paramount. Tool compounds, molecules with well-defined and often highly specific pharmacological properties, are indispensable for this purpose. trans-Clopenthixol, the pharmacologically inactive (E)-isomer of the thioxanthene antipsychotic Clopenthixol, serves as an exemplary tool compound, primarily utilized as a negative control in studies investigating dopaminergic and serotonergic systems.
The antipsychotic activity of Clopenthixol is attributed exclusively to its cis-(Z)-isomer, Zuclopenthixol.[1][2] This stereospecificity offers a powerful experimental paradigm: by comparing the effects of the active cis-isomer to the inactive trans-isomer, researchers can isolate and verify receptor-specific actions, particularly at dopamine D1 and D2 receptors. The use of this compound helps to control for off-target or non-specific effects that might be inherent to the molecular scaffold, ensuring that the observed biological responses are genuinely mediated by the intended receptor blockade of the active isomer.
This document provides detailed application notes, including comparative receptor binding data and experimental protocols, to guide researchers in the effective use of this compound as a negative control in neuropharmacological research.
Pharmacological Profile and Data
The defining characteristic of this compound is its markedly lower affinity for key neuroreceptors compared to its active counterpart, cis-(Z)-Clopenthixol (Zuclopenthixol). The therapeutic effects of Zuclopenthixol are primarily mediated by its potent antagonism of dopamine D1 and D2 receptors, with additional high affinity for serotonin 5-HT2A and α1-adrenergic receptors.[2][3][4] In stark contrast, this compound exhibits negligible affinity for these primary targets.
Comparative Receptor Binding Affinities
The following table summarizes the quantitative binding data (Ki, nM) for cis-(Z)-Clopenthixol and highlights the expected low affinity of this compound. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | cis-(Z)-Clopenthixol (Zuclopenthixol) Ki (nM) | This compound Ki (nM) | Reference |
| Dopamine D1 | 9.8 | > 10,000 (Inactive) | [3] |
| Dopamine D2 | 1.5 | > 10,000 (Inactive) | [3] |
| Serotonin 5-HT2A | 7.6 | > 1,000 (Low Affinity) | [3] |
| α1-Adrenergic | 33 | > 1,000 (Low Affinity) | [3] |
| Histamine H1 | 169 | Not Reported (Expected Low Affinity) | [3] |
Note: Specific Ki values for this compound are not widely published due to its inactivity. The values presented are based on qualitative descriptions of it being the "inactive isomer" and are illustrative of its role as a negative control.
Signaling Pathways and Mechanism of Inactivity
The antipsychotic effects of cis-(Z)-Clopenthixol are linked to its blockade of postsynaptic dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, cis-(Z)-Clopenthixol prevents the inhibitory action of dopamine, leading to a modulation of downstream signaling cascades. This compound's inability to bind with high affinity to the D2 receptor means it does not interfere with this signaling pathway, making it an excellent negative control.
Caption: Comparative interaction of Clopenthixol isomers with the D2 receptor signaling pathway.
Experimental Protocols
The primary application of this compound is as a negative control alongside its active isomer. Below are example protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
Objective: To compare the binding affinity of cis-(Z)-Clopenthixol and this compound at the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell membrane preparation from the above cells.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds: cis-(Z)-Clopenthixol, this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize D2-expressing HEK293 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL membrane preparation + 50 µL [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) + 50 µL assay buffer.
-
Non-specific Binding: 50 µL membrane preparation + 50 µL [³H]Spiperone + 50 µL Haloperidol (10 µM).
-
Competition Binding: 50 µL membrane preparation + 50 µL [³H]Spiperone + 50 µL of varying concentrations of cis-(Z)-Clopenthixol or this compound (e.g., from 0.01 nM to 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for an in vitro radioligand binding assay.
Protocol 2: In Vivo Behavioral Assessment - Amphetamine-Induced Hyperlocomotion
This protocol assesses the central dopamine receptor blocking activity of a compound in rodents.
Objective: To evaluate the ability of cis-(Z)-Clopenthixol to block amphetamine-induced hyperlocomotion in rats, using this compound as a negative control.
Animals: Male Sprague-Dawley rats (250-300g).
Materials:
-
Test compounds: cis-(Z)-Clopenthixol, this compound.
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Vehicle (e.g., 0.9% saline with 1% Tween 80).
-
d-Amphetamine sulfate.
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Open-field activity chambers equipped with infrared beams to automatically track locomotion.
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week. Handle the animals daily for 3 days prior to the experiment.
-
Habituation: On the test day, place each rat in an open-field chamber and allow it to habituate for 30 minutes.
-
Drug Administration:
-
Divide rats into four groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
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Group 2: Vehicle + Amphetamine
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Group 3: cis-(Z)-Clopenthixol (e.g., 0.5 mg/kg, i.p.) + Amphetamine
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Group 4: this compound (0.5 mg/kg, i.p.) + Amphetamine
-
-
Administer the vehicle, cis-(Z)-Clopenthixol, or this compound via intraperitoneal (i.p.) injection.
-
-
Pre-treatment Period: Return the animals to their home cages for a 30-minute pre-treatment period.
-
Challenge: Administer d-Amphetamine (e.g., 1.5 mg/kg, i.p.) or saline to the appropriate groups.
-
Behavioral Recording: Immediately after the challenge injection, place the rats back into the open-field chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60 minutes.
-
Data Analysis:
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Analyze the total distance traveled for each group.
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare the means between groups.
-
Expected Outcome: The Vehicle + Amphetamine group should show significantly higher locomotion than the Vehicle + Saline group. The cis-(Z)-Clopenthixol group should show a significant attenuation of this hyperlocomotion. The this compound group should show no significant difference from the Vehicle + Amphetamine group, demonstrating its lack of in vivo dopamine receptor blockade.
-
Conclusion
This compound is a validated and essential tool for neuropharmacological research. Its established lack of affinity for dopamine and other key neuroreceptors, in direct contrast to its potent cis-isomer, makes it the ideal negative control for dissecting the specific molecular mechanisms of thioxanthene-based antipsychotics and other dopaminergic modulators. The protocols and data provided herein offer a framework for the rigorous application of this compound to enhance the validity and interpretability of experimental findings.
References
Troubleshooting & Optimization
Improving the resolution of cis- and trans-Clopenthixol peaks in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of cis- and trans-Clopenthixol isomers.
Frequently Asked Questions (FAQs)
Q1: What is a common starting method for separating cis- and this compound via HPLC?
A common and effective method for the simultaneous determination of cis(Z)- and trans(E)-clopenthixol is reversed-phase HPLC.[1] A typical setup involves a C8 or C18 column with an isocratic mobile phase consisting of a mixture of phosphate buffer and acetonitrile.[1][2] Detection is commonly performed using a UV detector set at 230 nm.[1]
Q2: My chromatogram shows significant peak tailing for both isomers. What are the likely causes and how can I fix it?
Peak tailing can arise from several factors in your HPLC system. One common cause is secondary interactions between the basic clopenthixol molecules and acidic silanol groups on the silica-based column packing.[3][4] To mitigate this, consider adding a competing base, such as triethylamine, to the mobile phase to block these active sites.[3][5] Other potential causes include:
-
Improper mobile phase pH: The pH of your mobile phase can affect the ionization state of clopenthixol, influencing peak shape. Ensure the pH is stable and appropriate for the analyte.[5][6]
-
Column overload: Injecting a sample that is too concentrated can lead to peak distortion.[3][6] Try diluting your sample to see if the tailing improves.[3]
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Column contamination or degradation: Over time, columns can become contaminated or the stationary phase can degrade. If you observe a sudden increase in tailing and backpressure, flushing the column with a strong solvent or replacing it may be necessary.[3][6]
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Extra-column dead volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[5][7]
Q3: I am struggling to achieve baseline separation between the cis and trans peaks. What steps can I take to improve resolution?
Improving resolution in HPLC involves optimizing three key factors: efficiency (N), selectivity (α), and retention factor (k').[8][9] Here are some strategies:
-
Adjust Mobile Phase Composition: Modifying the ratio of your organic solvent (e.g., acetonitrile) to the aqueous buffer can alter the retention factor and improve separation.[10]
-
Change the Stationary Phase: If adjusting the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl column) can change the selectivity of the separation.[8][10]
-
Optimize Column Temperature: Increasing the column temperature can reduce mobile phase viscosity and improve efficiency, leading to sharper peaks and potentially better resolution.[8] However, be aware that temperature can also alter selectivity.[8]
-
Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column packed with smaller particles will increase the number of theoretical plates (efficiency), which can enhance resolution.[8][9]
Q4: Is a chiral column necessary for separating cis- and this compound?
While cis- and this compound are geometric isomers (diastereomers), not enantiomers, chiral chromatography can sometimes be effective for separating such isomers.[11][12][13] However, for this specific pair, reversed-phase chromatography on standard C8 or C18 columns is generally sufficient and more common.[1][2] Chiral columns would be a more specialized and potentially more expensive approach to consider if standard methods fail to provide adequate separation.[14][15]
Q5: What are the expected retention times for the clopenthixol isomers?
Retention times are highly dependent on the specific HPLC method used (column, mobile phase, flow rate, etc.). However, to provide a general idea, one study using a C18 column reported retention times of approximately 8.98 minutes for the (Z)-cis isomer.[16] Another method identified the zuclopenthixol (cis-isomer) peak at 6.91 minutes.[2][17] It is crucial to optimize and validate the method for your specific instrumentation and conditions.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution / Overlapping Peaks | - Inappropriate mobile phase strength.- Suboptimal column chemistry.- Column temperature not optimized. | - Adjust the organic-to-aqueous ratio in the mobile phase.[10]- Try a different stationary phase (e.g., phenyl or cyano).[8][10]- Experiment with different column temperatures to alter selectivity.[8] |
| Peak Tailing | - Secondary interactions with silanol groups.- Mobile phase pH is incorrect.- Sample concentration is too high (mass overload).[6]- Contamination on the column frit or packing material.[6] | - Add a tailing suppressor like triethylamine to the mobile phase.[3]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5]- Dilute the sample or reduce the injection volume.[3]- Use a guard column and ensure proper sample filtration.[5][7] |
| Broad Peaks | - Extra-column dead volume.- Sample solvent is stronger than the mobile phase.- Column void formation or degradation. | - Minimize tubing length and check all connections for tightness.[3]- Dissolve the sample in the mobile phase whenever possible.[5]- Replace the column if a void is suspected.[4] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration is insufficient. | - Prepare fresh mobile phase carefully and consistently.[6]- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the mobile phase before each run. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Cis- and this compound
This protocol is a representative method based on published literature for the separation of clopenthixol isomers.[1]
1. Sample Preparation:
- For plasma samples, perform a solid-phase extraction to isolate the analytes.[1]
- For formulated products, dissolve the sample in a suitable solvent, such as the mobile phase, to achieve a known concentration.
2. HPLC System and Conditions:
- Column: C8, 150 x 4.6 mm, 5 µm particle size.[1]
- Mobile Phase: 25 mM phosphate buffer and acetonitrile (65:35 v/v), with the pH adjusted to 3.0.[1]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 35 °C.[2]
- Detection: UV at 230 nm.[1]
3. Analysis:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the prepared sample.
- Identify and quantify the cis- and this compound peaks based on their retention times and comparison with reference standards.
Quantitative Data Summary
The following tables summarize various HPLC conditions used for the analysis of clopenthixol isomers as reported in the literature.
Table 1: Chromatographic Columns
| Column Type | Dimensions | Particle Size | Reference |
| C8 | 150 x 4.6 mm | 5 µm | [1] |
| KNAUER C18 | 250 mm × 4.6 mm | 5 µm | [2][17] |
| NovaPak C18 | 150 x 2.0 mm | 4 µm | [16] |
| NovaPak C18 | 300 x 3.9 mm | 4 µm | [16] |
Table 2: Mobile Phase Compositions
| Mobile Phase Constituents | Ratio (v/v) | pH | Reference |
| 25 mM phosphate buffer : Acetonitrile | 65:35 | 3.0 | [1] |
| 0.1 M sodium acetate buffer : Methanol | 20:80 | 4.3 | [2][17] |
| Acetonitrile : 2mM NH4COOH buffer | 90:10 | 3.0 | [16] |
| Methanol : Tetrahydrofuran : 10mM KH2PO4 buffer | 65:5:30 | 2.6 | [16] |
Table 3: Detection and Flow Rate
| Detection Wavelength | Flow Rate | Reference |
| 230 nm | Not Specified | [1] |
| 257 nm | 0.8 mL/min | [2][17] |
| Diode-Array | 0.20 mL/min | [16] |
| Diode-Array | 0.80 mL/min | [16] |
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. restek.com [restek.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 13. [PDF] Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. | Semantic Scholar [semanticscholar.org]
- 14. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of trans-Clopenthixol in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-clopenthixol in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from zuclopenthixol?
A1: Clopenthixol is a typical antipsychotic drug of the thioxanthene class.[1] It exists as a mixture of two geometric isomers: cis(Z)-clopenthixol and trans(E)-clopenthixol. Zuclopenthixol is the pharmacologically active cis(Z)-isomer.[2][3] this compound is generally considered the inactive isomer.
Q2: What are the main stability concerns when working with this compound in solution?
A2: The primary stability concern for thioxanthene derivatives like clopenthixol is their susceptibility to light, which can induce rapid cis-trans isomerization.[4][5] This means that exposure to light can convert the trans-isomer to the active cis-isomer (zuclopenthixol), potentially confounding experimental results. Furthermore, prolonged exposure to light and other stress factors like acid, base, and oxidation can lead to further degradation of the molecule.[4][6]
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: While specific long-term stability data for this compound in various solvents is not extensively available, general recommendations for thioxanthene derivatives suggest storing stock solutions protected from light at low temperatures. For its active isomer, zuclopenthixol, stock solutions are recommended to be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to follow similar storage conditions for this compound to minimize degradation and isomerization. Always prepare fresh working solutions from the stock for experiments.
Q4: How can I monitor the stability of my this compound solution during a long-term experiment?
A4: The stability of this compound and the potential formation of its cis-isomer and other degradation products can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6] An HPLC method with UV detection is suitable for separating and quantifying the isomers and their degradation products.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected pharmacological effects observed in an experiment designed to use the inactive trans-isomer. | Isomerization of this compound to the active cis-isomer (zuclopenthixol) due to light exposure. | 1. Strictly protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. 2. Prepare fresh solutions before each experiment. 3. Analyze a sample of your working solution by HPLC to quantify the presence of the cis-isomer. |
| Variable or inconsistent results in replicate experiments. | Degradation of this compound due to improper storage or handling (e.g., exposure to extreme pH, temperature, or oxidizing agents). | 1. Review solution preparation and storage protocols. Ensure solutions are stored at the recommended temperature and protected from light. 2. Avoid preparing large batches of working solutions that will be used over an extended period. 3. Perform a forced degradation study on your stock solution to understand its stability under your specific experimental conditions. |
| Appearance of unknown peaks in HPLC analysis of the this compound solution. | Formation of degradation products. | 1. Refer to the forced degradation data for zuclopenthixol to identify potential degradation products.[6][8] 2. Use a mass spectrometer (LC-MS/MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks and compare them with known degradation products.[6] 3. Consider if any components of your experimental medium could be reacting with this compound. |
Quantitative Data on Stability
The following table summarizes the degradation of zuclopenthixol (the cis-isomer of clopenthixol) under various stress conditions. While this data is for the cis-isomer, it provides valuable insight into the potential degradation pathways and rates for the trans-isomer under similar conditions, as their core chemical structure is the same. Researchers should anticipate similar, though not identical, degradation patterns for this compound.
Table 1: Summary of Forced Degradation Studies on Zuclopenthixol
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Zuclopenthixol | Degradation Products (DPs) Identified |
| Acid Hydrolysis | 1 N HCl | 24 hours | 80°C | 15.2% | DP 1, DP 4, DP 5 |
| Base Hydrolysis | 1 N NaOH | 24 hours | 80°C | 12.8% | DP 2, DP 6 |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | 10.5% | DP 3, DP 6 |
| Thermal Degradation | Heat | 48 hours | 105°C | 8.5% | Minor degradation |
| Photolytic Degradation | UV Light (254 nm) | 7 days | Room Temp | 21.3% | Significant degradation |
Data adapted from a stability-indicating HPLC method development study for zuclopenthixol.[6]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Clopenthixol Isomers
This protocol is based on a validated method for zuclopenthixol and is suitable for separating and quantifying cis- and this compound and their degradation products.[6]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: KNAUER C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium acetate buffer (pH 4.3) and methanol (20:80 v/v).
-
Mobile Phase B: 0.1% formic acid and acetonitrile (75:25 v/v).
-
Elution: Isocratic elution with a 1:1 mixture of Mobile Phase A and B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 257 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., in the range of 1-50 µg/mL) with the mobile phase.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.[1][9][10]
-
Acid Hydrolysis: Dissolve this compound in 1 N HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 1 N NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 30% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 7 days.
-
Analysis: After the specified duration, neutralize the acidic and basic samples, and dilute all samples appropriately. Analyze by the stability-indicating HPLC method (Protocol 1) to determine the percentage of degradation and identify degradation products.
Visualizations
Caption: Signaling pathway of clopenthixol and its photo-isomerization.
Caption: Workflow for assessing the stability of this compound.
References
- 1. ijrpp.com [ijrpp.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The photochemical stability of cis- and trans-isomers of tricyclic neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. asianjpr.com [asianjpr.com]
Preventing isomerization of Clopenthixol during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of Clopenthixol during experimental procedures. The focus is on maintaining the integrity of the active cis(Z)-isomer, zuclopenthixol.
Frequently Asked Questions (FAQs)
Q1: What is clopenthixol isomerization?
A1: Clopenthixol exists as two geometric isomers: the pharmacologically active cis(Z)-clopenthixol (zuclopenthixol) and the less active trans(E)-clopenthixol. Isomerization is the process where the cis(Z)-isomer converts to the trans(E)-isomer, or vice versa. This can be triggered by external factors, potentially compromising the accuracy of experimental results.
Q2: What is the primary cause of clopenthixol isomerization in a laboratory setting?
A2: The primary cause of cis-trans isomerization of clopenthixol is exposure to ultraviolet (UV) light.[1] Irradiation with light can induce rapid conversion between the isomers.[1] Therefore, protecting clopenthixol solutions and samples from light is the most critical step in preventing isomerization.
Q3: Does clopenthixol isomerize in vivo (in the body)?
A3: Studies have shown that significant isomerization of cis(Z)-clopenthixol to trans(E)-clopenthixol does not occur within the human body.
Q4: How can I store clopenthixol and its solutions to prevent isomerization?
A4: To ensure the stability of clopenthixol, especially the cis(Z)-isomer, it is crucial to store it protected from light. Use amber-colored vials or wrap containers in aluminum foil.[2][3][4] Store in a dark, cool, and dry place as per the manufacturer's recommendations. For long-term storage, refrigeration (2-8°C) is often recommended.
Q5: What are the degradation products of clopenthixol besides the trans(E)-isomer?
A5: Under forced degradation conditions, particularly in the presence of light and air, clopenthixol can degrade further. A common degradation product is a thioxanthone derivative, which is formed by the loss of the side chain.[1]
Troubleshooting Guide: Isomerization of Clopenthixol
This guide will help you identify and resolve potential issues with clopenthixol isomerization during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram corresponding to the trans(E)-isomer. | Exposure of samples or standards to light. | Prepare and handle all clopenthixol solutions in a dimly lit environment. Use amber glassware or foil-wrapped containers for all samples, standards, and mobile phases.[2][3][4] |
| Inappropriate solvent choice. | Use HPLC-grade solvents with low UV absorbance, such as methanol or acetonitrile. Ensure solvents are fresh and properly degassed. | |
| High temperature during sample preparation or analysis. | Maintain controlled room temperature during sample preparation. If using a column oven for HPLC, evaluate the thermal stability of your sample at that temperature. | |
| Inconsistent quantitative results for cis(Z)-clopenthixol. | Isomerization occurring during sample workup. | Minimize the time samples are exposed to ambient conditions. Process samples expeditiously and protect them from light at all stages. |
| Degradation due to extreme pH. | Avoid highly acidic or basic conditions during sample preparation unless specifically required by the protocol. If extreme pH is necessary, perform the steps at a lower temperature and for the shortest possible duration. | |
| Loss of total clopenthixol concentration (both isomers). | Oxidative degradation. | If working with clopenthixol in solution for extended periods, consider degassing the solvent with nitrogen or argon to remove dissolved oxygen. This is particularly important if the solution is also exposed to light.[1] |
| Thermal degradation. | Avoid prolonged exposure to high temperatures. If heating is necessary for an experimental step, conduct a preliminary study to assess the thermal stability of clopenthixol under those conditions. |
Quantitative Data: Forced Degradation of Zuclopenthixol
The following table summarizes the results from a forced degradation study on zuclopenthixol, indicating its stability under various stress conditions. This data is crucial for designing robust experimental protocols.
| Stress Condition | Parameters | Duration | % Degradation of Zuclopenthixol |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 12.5% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 15.2% |
| Oxidative | 30% H₂O₂ | 24 hours | 8.7% |
| Thermal | 60°C | 48 hours | 5.4% |
| Photolytic (UV) | UV light | 72 hours | 21.3% |
Data synthesized from a study on the development of a stability-indicating HPLC method for zuclopenthixol.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Clopenthixol Isomers
This protocol describes a high-performance liquid chromatography (HPLC) method capable of separating and quantifying cis(Z)-clopenthixol and its process-related impurities, including the trans(E)-isomer.
Chromatographic Conditions:
-
Column: KNAUER C18 (250 mm × 4.6 mm, 5 µm)
-
Column Temperature: 35°C
-
Mobile Phase A: 0.1 M sodium acetate buffer (pH 4.3) and methanol (20:80 v/v)
-
Mobile Phase B: 0.1% formic acid and acetonitrile (75:25 v/v)
-
Elution: Isocratic, with an equal volume of Mobile Phase A and B
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 257 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Accurately weigh and dissolve the clopenthixol sample in a suitable diluent (e.g., methanol) to achieve a known concentration.
-
Perform all dilutions in a dimly lit environment using amber volumetric flasks.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
This protocol is based on a published stability-indicating HPLC method.[5]
Visualizations
References
Technical Support Center: Optimizing Injection Volumes for trans-Clopenthixol in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing injection volumes for trans-Clopenthixol in animal studies. The following information is curated to address common challenges and provide practical solutions for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vivo studies?
This compound is the (E)-isomer of Clopenthixol, a thioxanthene derivative. Like many compounds in this class, it is poorly soluble in aqueous solutions, which presents a significant hurdle for preparing formulations suitable for parenteral administration in animal studies. The hydrophobic nature of the molecule requires careful selection of vehicles to achieve a solution or a stable suspension for accurate dosing.
Q2: What are the recommended starting points for vehicle selection for this compound?
Given that the clinically used injectable formulations of its active isomer, zuclopenthixol (the cis-isomer), are oil-based (as decanoate or acetate esters), a lipid-based vehicle is a logical starting point.[1] Sterile vegetable oils such as sesame oil, corn oil, or medium-chain triglycerides (e.g., Miglyol®) are suitable options. For other routes or if an oil-based vehicle is not suitable, co-solvent systems (e.g., DMSO, PEG 300/400, ethanol) or suspending agents (e.g., carboxymethylcellulose) can be explored. However, these may have their own physiological effects and should be used with caution and appropriate controls.
Q3: What are the maximum recommended injection volumes for different routes in common laboratory animals?
Adherence to established maximum injection volumes is critical to avoid tissue damage, pain, and distress in research animals, which can in turn affect experimental outcomes. The table below summarizes generally accepted maximum volumes for common routes and species. These volumes may need to be adjusted based on the specific formulation's viscosity and irritancy.
Q4: How can I prepare a formulation of this compound for injection?
A detailed experimental protocol for preparing an oil-based formulation is provided in the "Experimental Protocols" section below. The general workflow involves dissolving the this compound powder in the chosen vehicle, which may require gentle heating and sonication to facilitate dissolution. For non-oil-based vehicles, a suspension may be necessary if the desired concentration exceeds the solubility limit.
Q5: What are the key stability considerations for this compound solutions?
Thioxanthene derivatives, including Clopenthixol isomers, can be sensitive to light. It is recommended to protect formulations from light during preparation and storage to prevent photodegradation. Additionally, there is a potential for cis-trans isomerization upon exposure to light, which could alter the pharmacological properties of the administered compound. Solutions should be prepared fresh whenever possible and stored under appropriate conditions (e.g., refrigerated, protected from light).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during or after formulation. | - The concentration exceeds the solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Determine the solubility of this compound in the vehicle beforehand.- Prepare a lower concentration.- If using a co-solvent system, consider a slight increase in the co-solvent percentage (while being mindful of its potential toxicity).- For suspensions, ensure uniform particle size and use appropriate suspending agents. |
| Difficulty in administering the formulation due to high viscosity. | - The chosen oil vehicle is too viscous at room temperature.- High concentration of the compound increases viscosity. | - Gently warm the formulation to a physiological temperature (around 37°C) before injection to reduce viscosity.- Use a larger gauge needle for administration (see tables below).- Consider using a less viscous oil or a co-solvent system if appropriate for the study. |
| Adverse reactions at the injection site (e.g., swelling, inflammation). | - The vehicle or the compound is causing irritation.- The injection volume is too large for the chosen site.- Improper injection technique. | - Ensure the pH of the formulation is close to neutral if using an aqueous-based system.- Reduce the injection volume per site and use multiple sites if necessary.- Ensure proper injection technique and depth for the chosen route.- Include a vehicle-only control group to assess the effects of the vehicle itself. |
| Inconsistent experimental results. | - Inaccurate dosing due to non-homogeneity of the formulation (especially for suspensions).- Degradation of the compound.- Variable absorption from the injection site. | - Ensure the formulation is thoroughly mixed (vortexed) before drawing each dose.- Prepare fresh formulations and protect them from light.- Consider a different route of administration that may provide more consistent absorption (e.g., intravenous vs. subcutaneous). |
Data Presentation
Maximum Recommended Injection Volumes (mL)
| Species | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) | Intraperitoneal (IP) |
| Mouse | 0.2 | 0.05 | 2-3 | 2-3 |
| Rat | 0.5 | 0.3 | 5-10 | 5-10 |
| Hamster | 0.3 | 0.1 | 3-4 | 3-4 |
| Guinea Pig | 0.5 | 0.3 | 5-10 | 10-15 |
| Rabbit | 1-5 | 0.5 | 30-50 | 50-100 |
Note: These are general guidelines. The specific volume may need to be adjusted based on the animal's weight and the properties of the formulation.
Recommended Needle Gauges for Injection in Rodents
| Route | Mouse | Rat |
| Intravenous (IV) | 27-30 G | 25-27 G |
| Intramuscular (IM) | 25-27 G | 23-25 G |
| Subcutaneous (SC) | 25-27 G | 23-25 G |
| Intraperitoneal (IP) | 25-27 G | 23-25 G |
Experimental Protocols
Preparation of an Oil-Based Formulation of this compound for Injection
This protocol describes the preparation of a formulation of this compound in a sterile oil vehicle, suitable for intramuscular or subcutaneous injection.
Materials:
-
This compound powder
-
Sterile vegetable oil (e.g., sesame oil, corn oil, or medium-chain triglycerides)
-
Sterile glass vials with rubber stoppers and aluminum seals
-
Sterile magnetic stir bar
-
Magnetic stir plate with heating capability
-
Sterile syringes and needles
-
Analytical balance
-
Ultrasonic water bath
Procedure:
-
Determine the required concentration and volume: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound and the total volume of the formulation needed.
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution:
-
Transfer the weighed powder into a sterile glass vial.
-
Add the calculated volume of sterile oil vehicle to the vial.
-
Add a sterile magnetic stir bar to the vial.
-
Place the vial on a magnetic stir plate and begin stirring.
-
Gently heat the mixture to approximately 40-50°C to aid in dissolution. Do not overheat , as this may cause degradation of the compound.
-
If necessary, place the vial in an ultrasonic water bath for short intervals to facilitate the dissolution process.
-
-
Visual Inspection: Once the powder is completely dissolved, visually inspect the solution for any particulate matter. The final solution should be clear and free of any visible particles.
-
Sterilization (if necessary): If the starting materials were not sterile, the final formulation may need to be sterilized by filtration through a solvent-resistant sterile filter (e.g., a 0.22 µm PTFE filter). This step should be performed in a sterile environment.
-
Storage: Store the final formulation in a sterile, sealed vial, protected from light, and at the recommended temperature (typically 2-8°C).
-
Administration: Before administration, gently warm the formulation to body temperature and vortex to ensure homogeneity.
Mandatory Visualizations
References
Technical Support Center: Purity Analysis of Commercially Available trans-Clopenthixol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of commercially available trans-Clopenthixol.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the HPLC analysis of this compound?
A1: A successful HPLC analysis for this compound purity requires careful attention to the stationary phase, mobile phase composition, and detection wavelength. A common approach involves using a C8 or C18 reversed-phase column.[1] The mobile phase is typically a mixture of a phosphate buffer and a polar organic solvent like acetonitrile.[1] Isocratic elution is often sufficient for separating this compound from its cis(Z)-isomer and other impurities.[1] A detection wavelength of 230 nm is frequently used for quantification.[1]
Q2: What are the expected impurities in a commercial sample of this compound?
A2: Commercial this compound may contain several impurities, including:
-
cis(Z)-Clopenthixol (Zuclopenthixol): This is the geometric isomer of this compound and a common process-related impurity.[2]
-
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis of Clopenthixol.
-
Degradation Products: this compound can degrade under stress conditions such as exposure to acid, base, oxidation, heat, and light.[] Irradiation, in particular, can induce rapid cis-trans isomerization.[4]
Q3: How can I differentiate between this compound and its cis(Z)-isomer in my chromatogram?
A3: The two isomers can be separated and identified using a validated HPLC method with appropriate column chemistry and mobile phase composition.[1] The elution order will depend on the specific method parameters. Confirmation of peak identity should be performed using a reference standard for each isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the purity analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between trans- and cis-Clopenthixol peaks | Inappropriate mobile phase composition or pH. Column degradation. | Optimize the mobile phase by adjusting the buffer concentration, pH, or the ratio of organic solvent. Replace the column if it has deteriorated. |
| Peak tailing, especially for the Clopenthixol isomers | Secondary interactions with free silanol groups on the column. Sample overload. | Use a well-endcapped column or add a competing base to the mobile phase. Reduce the injection volume or sample concentration. |
| Baseline drift or noise | Contaminated mobile phase or detector lamp instability. | Filter all mobile phase components and ensure proper degassing. Check the detector lamp's age and performance. |
| Appearance of unexpected peaks in the chromatogram | Sample degradation (e.g., light-induced isomerization). Contamination from sample preparation or the HPLC system. | Protect samples from light during preparation and analysis.[4] Run a blank injection to identify system-related peaks. |
| Irreproducible retention times | Fluctuations in mobile phase composition or column temperature. Leaks in the HPLC system. | Ensure precise mobile phase preparation and use a column oven for temperature control. Perform a system leak test. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol outlines a general HPLC method for the determination of purity and the separation of this compound from its cis(Z)-isomer.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
-
Reference standards for this compound and cis(Z)-Clopenthixol.
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (e.g., 25 mM, pH 3.0).[1]
-
Sample of commercially available this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of 25 mM phosphate buffer (pH 3.0) and acetonitrile (e.g., 65:35 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Prepare a stock solution of the commercial this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Prepare individual solutions of the this compound and cis(Z)-Clopenthixol reference standards for system suitability and peak identification.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reference standard solutions to determine their retention times and assess system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the reference standards.
-
Calculate the purity of the this compound sample and the percentage of each impurity using the peak areas.
Quantitative Data Summary
The following table summarizes typical analytical parameters for the quantification of Clopenthixol isomers. Please note that specific purity levels and impurity profiles can vary between different commercial batches and manufacturers.
| Analyte | Analytical Method | Column | Mobile Phase | Detection | LOD | LOQ | Linear Range |
| trans(E)-Clopenthixol | HPLC-UV | C8 (150 x 4.6 mm, 5 µm) | 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (65:35) | 230 nm | 0.3 ng/mL[1] | - | 1-200 ng/mL[1] |
| cis(Z)-Clopenthixol | HPLC-UV | C8 (150 x 4.6 mm, 5 µm) | 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (65:35) | 230 nm | 0.3 ng/mL[1] | - | 1-300 ng/mL[1] |
Visualizations
References
- 1. Liquid chromatographic analysis of the cis(Z)- and trans(E)-isomers of clopenthixol in human plasma using a novel solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-DAD and HPLC-MS findings in fatality involving (Z)-cis-clopenthixol (zuclopenthixol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
Validation & Comparative
A Comparative Analysis of trans-Clopenthixol and cis-Clopenthixol on Neuronal Firing
A deep dive into the stereoisomers of Clopenthixol reveals a stark contrast in their impact on neuronal activity, with cis-Clopenthixol demonstrating potent antipsychotic effects through dopamine receptor antagonism, while its counterpart, trans-Clopenthixol, remains largely inert. This guide synthesizes available experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Clopenthixol, a thioxanthene derivative, exists as two geometric isomers: cis-(Z)-Clopenthixol (Zuclopenthixol) and trans-(E)-Clopenthixol. The spatial arrangement of the substituent groups around the central double bond dictates their pharmacological properties, leading to significant differences in their effects on the central nervous system. Experimental evidence consistently demonstrates that the neuroleptic activity of Clopenthixol resides almost exclusively in the cis-isomer, which acts as a potent antagonist at dopamine D1 and D2 receptors.[1] In contrast, the trans-isomer is considered neuroleptically inactive.[2]
Impact on Dopaminergic Neuronal Firing
The primary mechanism underlying the antipsychotic effect of cis-Clopenthixol is its blockade of dopamine D2 receptors, particularly the autoreceptors on dopaminergic neurons in the substantia nigra pars compacta (A9) and the ventral tegmental area (V10). This antagonism disrupts the negative feedback loop that normally regulates dopamine neuron activity.
This compound: Given its established lack of significant affinity for dopamine receptors, this compound is not expected to have a direct effect on the firing rate or pattern of dopaminergic neurons. It serves as an inactive control in comparative studies.
cis-Clopenthixol (Zuclopenthixol): As a potent D2 antagonist, cis-Clopenthixol is expected to increase the firing rate and burst firing of dopaminergic neurons. Acutely, typical antipsychotics have been shown to increase the number of spontaneously firing dopamine neurons in both the A9 and A10 regions.[4] Chronic administration, however, can lead to a state of depolarization block, where the neurons initially fire at a high rate and then become electrically silent.[3]
The following table summarizes the expected effects based on the known pharmacology of the isomers and the general effects of D2 receptor antagonists on dopamine neuron activity.
| Parameter | This compound | cis-Clopenthixol (Zuclopenthixol) | Supporting Rationale |
| Mechanism of Action | Negligible affinity for D1/D2 receptors | Potent antagonist at D1 and D2 receptors[1] | Receptor binding assays |
| Effect on Dopamine Neuron Firing Rate | No significant change | Increase (acute administration)[4] | Inferred from D2 receptor blockade |
| Effect on Number of Active Dopamine Neurons | No significant change | Increase (acute administration)[4] | Inferred from D2 receptor blockade |
| Antipsychotic Efficacy | Inactive[2] | Active[1] | Clinical and preclinical studies |
Experimental Protocols
To investigate the differential effects of trans- and cis-Clopenthixol on neuronal firing, the following experimental methodologies are typically employed:
In Vivo Single-Unit Electrophysiology
This technique allows for the direct measurement of the firing activity of individual neurons in the brain of an anesthetized or awake, freely moving animal.
-
Animal Preparation: A rodent (typically a rat) is anesthetized, and its head is fixed in a stereotaxic frame. A small craniotomy is performed over the brain region of interest, such as the substantia nigra or ventral tegmental area.
-
Electrode Implantation: A microelectrode is slowly lowered into the target brain region to isolate the electrical activity of a single neuron.
-
Baseline Recording: The spontaneous firing rate and pattern of the neuron are recorded for a stable baseline period.
-
Drug Administration: A solution of either this compound or cis-Clopenthixol is administered systemically (e.g., intraperitoneally) or locally via a microinjection cannula.
-
Post-Drug Recording: The neuronal firing is continuously recorded to observe any changes in firing rate, burst firing, or action potential waveform.
-
Data Analysis: The recorded spike trains are analyzed to quantify changes in firing frequency and pattern compared to the baseline.
A detailed workflow for such an experiment is visualized in the diagram below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zuclopenthixol, a combined dopamine D1/D2 antagonist, versus haloperidol, a dopamine D2 antagonist, in tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drugs Rapidly Induce Dopamine Neuron Depolarization Block in a Developmental Rat Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
A Comparative Analysis of Dopamine Receptor Occupancy: Zuclopenthixol versus Haloperidol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dopamine receptor occupancy of zuclopenthixol (the active cis-isomer of clopenthixol) and haloperidol, supported by experimental data. Due to a lack of available data on the trans-isomer of clopenthixol and its limited pharmacological activity, this guide will focus on the clinically relevant active compound, zuclopenthixol.
Clopenthixol is a typical antipsychotic of the thioxanthene class, available as a mixture of cis and trans isomers.[1] The antipsychotic efficacy is primarily attributed to the cis(Z)-isomer, zuclopenthixol.[2][3] Haloperidol, a butyrophenone derivative, is another potent typical antipsychotic.[4] The primary mechanism of action for both compounds involves the blockade of dopamine D2 receptors in the brain.[4][5] Understanding the in vivo dopamine receptor occupancy of these drugs is crucial for optimizing therapeutic dosage and minimizing side effects.
Quantitative Comparison of Dopamine D2 Receptor Occupancy
The following table summarizes key in vivo dopamine D2 receptor occupancy data for zuclopenthixol and haloperidol from positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies. It is important to note that these data are compiled from separate studies with varying methodologies, and direct head-to-head comparative studies are limited.
| Drug | Study Population | Imaging Technique | Radioligand | Dose | D2 Receptor Occupancy (%) | Reference |
| Zuclopenthixol Acetate | Healthy Subjects | PET | [11C]raclopride | 12.5 mg (intramuscular) | 51-75% (at 7 hours) | |
| 75-87% (at 31 hours) | ||||||
| Haloperidol | Schizophrenia Patients | SPECT | [123I]IBZM | 5 mg/day (oral) | 78% (mean) | |
| Schizophrenia Patients | PET | [11C]raclopride | 4.5 mg/day (oral equivalent from decanoate) | Corresponds to 50 mg/4 weeks haloperidol decanoate | [2] | |
| First-Episode Schizophrenia Patients | PET | [11C]raclopride | 1.0 - 2.5 mg/day (oral) | 38-87% | ||
| Schizophrenia Patients | SPECT | [123I]epidepride | Not specified | 40% (midbrain) | [6] |
Experimental Protocols
Dopamine receptor occupancy is typically measured in vivo using neuroimaging techniques like PET or SPECT. The following outlines a general experimental protocol for a [11C]raclopride PET study to determine D2 receptor occupancy.
Subject Preparation and Radiotracer Administration
-
Subject Selection: Participants (either healthy volunteers or patients with schizophrenia) are recruited. For patient studies, a washout period from other antipsychotic medications may be required.
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Baseline Scan: A baseline PET scan is performed to measure D2 receptor availability without the influence of the test drug.
-
Radiotracer Injection: A bolus injection of a D2 receptor radioligand, such as [11C]raclopride, is administered intravenously.[7]
PET Scan Acquisition
-
Dynamic Imaging: Dynamic PET imaging of the brain is conducted for a duration of 60 to 90 minutes immediately following radiotracer injection.[8]
-
Image Reconstruction: The acquired data is reconstructed into a series of 3D images over time.
Data Analysis
-
Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed images, typically focusing on the striatum (caudate and putamen), which has a high density of D2 receptors, and a reference region with negligible D2 receptor density, such as the cerebellum.
-
Time-Activity Curves (TACs): TACs are generated for each ROI, showing the concentration of the radiotracer over time.
-
Kinetic Modeling: The TACs are analyzed using kinetic models (e.g., simplified reference tissue model) to estimate the binding potential (BPND) of the radioligand to the D2 receptors.[8]
-
Occupancy Calculation: After a period of treatment with the antipsychotic drug (e.g., zuclopenthixol or haloperidol), a second PET scan is performed. The D2 receptor occupancy is then calculated as the percentage reduction in BPND from the baseline scan: Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] x 100
Below is a graphical representation of a typical experimental workflow for a dopamine receptor occupancy PET study.
Signaling Pathways
Both zuclopenthixol and haloperidol are antagonists at dopamine D1 and D2 receptors.[4][5] The therapeutic effects of these antipsychotics are primarily mediated through the blockade of D2 receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o).
Dopamine binding to D2 receptors typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, zuclopenthixol and haloperidol prevent this inhibition, thereby modulating downstream signaling cascades.
The following diagram illustrates the antagonistic action of zuclopenthixol and haloperidol on the dopamine D2 receptor signaling pathway.
References
- 1. Clopenthixol - Wikipedia [en.wikipedia.org]
- 2. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 3. Zuclopenthixol and Zuclopenthixol Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 4. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 8. Error analysis for PET measurement of dopamine D2 receptor occupancy by antipsychotics with [11C]raclopride and [11C]FLB 457 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Serotonin Receptor Binding: Trans-Clopenthixol vs. Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the serotonin (5-HT) receptor binding profiles of the typical antipsychotic trans-Clopenthixol and the atypical antipsychotic risperidone. The differentiation in serotonin receptor antagonism is a hallmark that distinguishes atypical antipsychotics from their predecessors, contributing to a varied clinical efficacy and side-effect profile. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of experimental workflows and signaling pathways to facilitate a comprehensive understanding.
Comparative Analysis of Serotonin Receptor Binding Affinities
Risperidone exhibits a high affinity for a range of serotonin receptors, a characteristic feature of atypical antipsychotics. In contrast, the pharmacological activity of clopenthixol resides almost exclusively in its cis(Z)-isomer, zuclopenthixol. The trans(E)-isomer, this compound, is widely considered to be pharmacologically inactive with minimal to no significant affinity for key neurotransmitter receptors, including serotonin receptors.[1][2]
The following table summarizes the in vitro binding affinities (Ki values in nM) of risperidone and the active isomer of clopenthixol, zuclopenthixol, for various serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Risperidone Ki (nM) | Zuclopenthixol (cis(Z)-Clopenthixol) Ki (nM) | This compound Ki (nM) |
| 5-HT1A | 420[3] | - | Not Reported (Inactive)[1][2] |
| 5-HT2A | 0.16 - 0.2[3][4] | 7.6 | Not Reported (Inactive)[1][2] |
| 5-HT2C | 50[3] | - | Not Reported (Inactive)[1][2] |
| 5-HT6 | - | 3 | Not Reported (Inactive)[1][2] |
| 5-HT7 | 1.3[1] | - | Not Reported (Inactive)[1][2] |
The data clearly illustrates that risperidone is a potent antagonist at the 5-HT2A receptor, with significantly higher affinity than zuclopenthixol.[4] Furthermore, risperidone demonstrates notable affinity for other serotonin receptor subtypes, such as 5-HT2C and 5-HT7, which are implicated in the therapeutic effects and side-effect profiles of atypical antipsychotics. Zuclopenthixol shows some affinity for 5-HT2A and 5-HT6 receptors, while this compound is considered inactive.[1][2]
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Receptor binding affinities (Ki values) are typically determined using competitive radioligand binding assays. The following is a generalized protocol for such an assay:
-
Tissue/Cell Preparation: Membranes from cells stably expressing the human recombinant serotonin receptor subtype of interest (e.g., 5-HT2A) or from brain tissue homogenates (e.g., rat cortex) are prepared and stored at -80°C.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Radioligand: A specific radioligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors) is selected.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or risperidone) are incubated with the receptor-containing membranes in the assay buffer.
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay for 5-HT2A Receptor (Phosphoinositide Hydrolysis)
Functional activity at the 5-HT2A receptor, which is a Gq/11-coupled receptor, can be assessed by measuring the accumulation of inositol phosphates.
-
Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured and incubated with [3H]myo-inositol overnight to label the cellular phosphoinositide pools.
-
Drug Treatment: The cells are then pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and then treated with either an agonist (e.g., serotonin) alone or in the presence of various concentrations of an antagonist (this compound or risperidone).
-
Termination and Extraction: The reaction is stopped by the addition of an acid (e.g., perchloric acid). The inositol phosphates are then extracted.
-
Separation: The total [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the eluted inositol phosphate fraction is determined by liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced accumulation of inositol phosphates is used to determine its potency (e.g., IC50 or pA2 value).
Mandatory Visualizations
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: 5-HT2A Receptor Signaling Pathway and Site of Risperidone Antagonism.
Conclusion
The comparative analysis of this compound and risperidone reveals a stark contrast in their interaction with serotonin receptors. Risperidone demonstrates a potent and broad-spectrum binding profile at various serotonin receptor subtypes, particularly its high affinity for the 5-HT2A receptor, which is a defining characteristic of its class of atypical antipsychotics. This potent serotonin receptor antagonism, in conjunction with its dopamine D2 receptor blockade, is thought to contribute to its efficacy against a wider range of schizophrenia symptoms and a potentially more favorable side-effect profile compared to typical antipsychotics.
Conversely, this compound is the pharmacologically inactive isomer of clopenthixol. The antipsychotic activity of clopenthixol is attributed to the cis(Z)-isomer, zuclopenthixol, which primarily acts as a dopamine D1 and D2 receptor antagonist with some affinity for 5-HT2A and 5-HT6 receptors. The lack of significant serotonin receptor affinity in this compound underscores the fundamental difference in the mechanism of action between first- and second-generation antipsychotics. For researchers and drug development professionals, this comparison highlights the evolution of antipsychotic pharmacology and the critical role of serotonin receptor modulation in the development of newer therapeutic agents.
References
- 1. Cis(Z)-clopenthixol and clopenthixol in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meet the relatives: a reintroduction to the clinical pharmacology of ‘typical’ antipsychotics (Part 2) | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Lack of Antipsychotic Effect of trans-Clopenthixol in vivo
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo effects of the geometric isomers of Clopenthixol, with a specific focus on validating the lack of antipsychotic activity of the trans-(E)-isomer compared to the therapeutically active cis-(Z)-isomer, known as Zuclopenthixol. The data presented herein is intended to inform preclinical and clinical research in psychopharmacology.
Clopenthixol is a typical antipsychotic of the thioxanthene class, which exists as a mixture of cis and trans isomers.[1] Early clinical and pharmacological investigations established that the antipsychotic efficacy of the mixture is attributable exclusively to the cis-(Z)-isomer.[2][3] This guide synthesizes the available evidence to substantiate the inactivity of the trans-(E)-isomer.
Comparative Analysis of in vivo Antipsychotic-Like Activity
The most direct evidence for the lack of antipsychotic effect of trans-Clopenthixol comes from a double-blind clinical study in manic patients. This study demonstrated that while the cis-isomer produced an anti-manic effect, the trans-isomer was ineffective.[4] This clinical finding is supported by preclinical pharmacological studies indicating that the anti-dopaminergic effect, a hallmark of antipsychotic action, resides with the cis-isomer.[4]
Table 1: Comparison of Antipsychotic-Related Effects of Clopenthixol Isomers
| Parameter | This compound | cis-Clopenthixol (Zuclopenthixol) | Reference Antipsychotic (Haloperidol) |
| Clinical Antipsychotic Effect | Ineffective in treating mania[4] | Effective in treating psychosis and mania[2][3] | Effective |
| Anti-dopaminergic Effect | Lacks anti-dopaminergic properties[4] | Possesses anti-dopaminergic properties[4] | Potent D2 antagonist |
| Catalepsy Induction in Rats | Data not available | Induces catalepsy[5] | Induces catalepsy |
| Conditioned Avoidance Response | Data not available | Inhibits conditioned avoidance response[5] | Inhibits conditioned avoidance response |
| Apomorphine Antagonism | Data not available | Antagonizes apomorphine-induced effects[5] | Antagonizes apomorphine-induced effects |
Experimental Protocols
Detailed methodologies for key experiments that are standardly used to evaluate antipsychotic-like effects in vivo and are relevant to the data presented for cis-Clopenthixol are provided below. These protocols can be adapted for a direct comparative study including this compound.
Catalepsy Induction in Rats
Objective: To assess the potential of a compound to induce motor rigidity, a common side effect of typical antipsychotics mediated by dopamine D2 receptor blockade in the striatum.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
-
Drug Administration: Administer the test compound (e.g., this compound, cis-Clopenthixol) or vehicle via the desired route (e.g., intraperitoneally, subcutaneously).
-
Apparatus: A horizontal bar raised approximately 9 cm from the surface.
-
Procedure:
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) the rat maintains this unnatural posture. This is the cataleptic score.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.
-
-
Data Analysis: Compare the mean cataleptic scores between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic potential of a compound by its ability to selectively suppress a learned avoidance behavior without impairing the escape response.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (250-300g).
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, a conditioned stimulus (CS) (e.g., a light or tone), and an unconditioned stimulus (US) (e.g., a footshock).
-
Procedure:
-
Acquisition Training: Place a rat in one compartment. Present the CS for a set duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA footshock) for another duration (e.g., 10 seconds). The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving during the US presentation (escape response). Trials are repeated with an inter-trial interval. Training continues until a stable baseline of avoidance responding is achieved.
-
Drug Testing: Once the avoidance response is acquired, administer the test compound or vehicle. After a set pre-treatment time, place the rat back in the shuttle box and run a session of trials.
-
-
Data Analysis: Record the number of avoidance and escape responses. A compound with antipsychotic-like activity is expected to decrease the number of avoidance responses without significantly affecting the number of escape responses.
Visualizations
Signaling Pathway of Typical Antipsychotics
The primary mechanism of action for typical antipsychotics like cis-Clopenthixol involves the blockade of dopamine D2 receptors in the mesolimbic pathway, which is believed to mediate their antipsychotic effects.
Caption: Dopamine D2 receptor antagonism by cis-Clopenthixol.
Experimental Workflow for Comparative in vivo Study
The following workflow outlines a logical approach to directly compare the antipsychotic-like effects of the Clopenthixol isomers.
Caption: Workflow for in vivo comparison of Clopenthixol isomers.
Logical Relationship of Isomer Activity
This diagram illustrates the established relationship between the isomers of Clopenthixol and their pharmacological activity.
Caption: Isomeric basis of Clopenthixol's antipsychotic activity.
References
- 1. Clopenthixol - Wikipedia [en.wikipedia.org]
- 2. Cis(Z)-clopenthixol and clopenthixol (Sordinol) in chronic psychotic patients. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cis(Z)-clopenthixol and clopenthixol in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine and mania. The effects of trans- and cis-clopenthixol in a double-blind pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of cis(Z)-clopenthixol decanoate, a depot neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of trans-Clopenthixol and its Active Isomer, cis-Clopenthixol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of trans-clopenthixol and its clinically relevant stereoisomer, cis-clopenthixol (zuclopenthixol). The information presented is supported by available experimental data to facilitate informed decisions in research and drug development.
Introduction
Clopenthixol is a typical antipsychotic of the thioxanthene class, which exists as a mixture of two geometric isomers: cis-(Z)-clopenthixol and trans-(E)-clopenthixol.[1] The pharmacological activity of clopenthixol is primarily attributed to the cis-isomer, zuclopenthixol, which is the active neuroleptic agent.[2][3] The trans-isomer is generally considered to be pharmacologically inactive or to possess minimal neuroleptic activity.[4][5] This guide will delve into a head-to-head comparison of these isomers, focusing on their receptor binding profiles and the associated signaling pathways.
Data Presentation: Receptor Binding Affinities
The primary mechanism of action of antipsychotic drugs involves their interaction with various neurotransmitter receptors. The binding affinities of cis-clopenthixol and the reported activity of this compound at key receptors implicated in the therapeutic effects and side effects of antipsychotics are summarized below.
| Receptor Subtype | cis-Clopenthixol (Zuclopenthixol) - Kᵢ (nM) | This compound - Activity | Reference(s) |
| Dopamine D₁ | 9.8 | Minimal antagonistic activity | [4] |
| Dopamine D₂ | 1.5 | Minimal antagonistic activity | [4] |
| Serotonin 5-HT₂A | 7.6 | Not explicitly defined, but considered part of the inactive profile | [3] |
| Alpha-1 Adrenergic (α₁) | 33 | Not explicitly defined, but considered part of the inactive profile | [3] |
Signaling Pathways and Experimental Workflows
The differential receptor affinities of cis- and this compound translate to distinct effects on intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the receptors targeted by cis-clopenthixol, as well as a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for radioligand binding assays used to determine the affinity of compounds for the dopamine D₂, 5-HT₂A, and alpha-1 adrenergic receptors.
Dopamine D₂ Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of cis- and this compound for the human dopamine D₂ receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM) or another suitable D₂ antagonist.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4.
-
Test compounds: cis-clopenthixol and this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine the receptor membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
5-HT₂A Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of cis- and this compound for the human 5-HT₂A receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT₂A receptor.
-
Radioligand: [³H]-Ketanserin or [³H]-Spiperone.
-
Non-specific binding control: Ketanserin (10 µM) or another suitable 5-HT₂A antagonist.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds: cis-clopenthixol and this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure: The procedure is analogous to the dopamine D₂ receptor binding assay, with the appropriate receptor preparation, radioligand, and non-specific binding control for the 5-HT₂A receptor.
Alpha-1 Adrenergic Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of cis- and this compound for the alpha-1 adrenergic receptor.
-
Materials:
-
Tissue homogenates (e.g., from rat cerebral cortex) or cell membranes from a cell line expressing alpha-1 adrenergic receptors.
-
Radioligand: [³H]-Prazosin.
-
Non-specific binding control: Phentolamine (10 µM) or another suitable alpha-1 antagonist.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Test compounds: cis-clopenthixol and this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure: The procedure is similar to the assays described above, utilizing the specific reagents for the alpha-1 adrenergic receptor.
Conclusion
The available evidence strongly indicates a significant disparity in the pharmacological activity of the geometric isomers of clopenthixol. The cis-isomer, zuclopenthixol, is a potent antagonist at dopamine D₁, D₂, serotonin 5-HT₂A, and alpha-1 adrenergic receptors, which underlies its efficacy as an antipsychotic agent. In stark contrast, the trans-isomer is reported to be largely devoid of neuroleptic activity, suggesting a markedly lower affinity for these key receptors. This head-to-head comparison underscores the critical importance of stereochemistry in drug design and development, where subtle changes in molecular geometry can lead to profound differences in pharmacological and therapeutic profiles. Further quantitative binding studies on this compound would be beneficial to precisely delineate its receptor interaction profile.
References
- 1. Clopenthixol - Wikipedia [en.wikipedia.org]
- 2. Cis(Z)-clopenthixol and clopenthixol in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Meet the relatives: a reintroduction to the clinical pharmacology of ‘typical’ antipsychotics (Part 2) | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
Differential Gene Expression Profiles of Clopenthixol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential effects of Clopenthixol isomers—the neuroleptically active cis-isomer (Zuclopenthixol) and the largely inactive trans-isomer—on gene expression. While direct comparative high-throughput screening data for both isomers is not extensively available in public literature, this document synthesizes known pharmacological actions and extrapolates potential differential impacts on gene expression pathways. The experimental protocols provided are standard methodologies for assessing drug-induced changes in gene expression.
Introduction to Clopenthixol Isomers
Clopenthixol is a typical antipsychotic of the thioxanthene class. It exists as two geometric isomers: cis-(Z)-Clopenthixol (Zuclopenthixol) and trans-(E)-Clopenthixol. The antipsychotic efficacy of Clopenthixol is almost exclusively attributed to the cis-isomer, Zuclopenthixol, which is a potent antagonist of dopamine D1 and D2 receptors.[1] The trans-isomer is considered to be neuroleptically inactive or significantly less potent.[2][3] This stark difference in pharmacological activity suggests that their effects on gene expression, particularly in neuronal tissues, would be markedly different.
Comparative Pharmacodynamics and Hypothesized Effects on Gene Expression
The primary mechanism of action for Zuclopenthixol involves the blockade of dopamine receptors, which in turn modulates downstream signaling pathways and ultimately alters gene expression. The trans-isomer, lacking significant affinity for these receptors, is not expected to induce these changes.
| Feature | cis-Clopenthixol (Zuclopenthixol) | trans-Clopenthixol | Reference |
| Dopamine D2 Receptor Affinity | High | Negligible | [1] |
| Antipsychotic Activity | Potent | Inactive | [2][3] |
| Hypothesized Effect on DRD2 mRNA | Potential for upregulation following chronic antagonism | No significant change | [4] |
| Hypothesized Effect on Downstream Signaling Pathways | Modulation of pathways like MAPK and Wnt signaling | Minimal to no effect | [5] |
| Expected Impact on Gene Expression | Significant changes in genes related to neuronal signaling, synaptic plasticity, and cell survival | Minimal changes, likely comparable to vehicle control | [6] |
Postulated Differential Gene Expression: A Tabular Overview
The following table presents a hypothetical comparison of gene expression changes in neuronal cells treated with Zuclopenthixol versus this compound, based on their known pharmacological activities. This data is illustrative and serves to highlight the expected differential effects.
| Gene Target | Predicted Change with cis-Clopenthixol (Zuclopenthixol) | Predicted Change with this compound | Putative Function |
| DRD2 (Dopamine Receptor D2) | Upregulation (long-term) | No Change | Primary target of antipsychotic action |
| FOS (Proto-Oncogene, AP-1 Transcription Factor Subunit) | Upregulation (acute) | No Change | Immediate early gene, marker of neuronal activity |
| BDNF (Brain-Derived Neurotrophic Factor) | Downregulation | No Change | Neuronal survival and plasticity |
| GRIA1 (Glutamate Ionotropic Receptor AMPA Type Subunit 1) | Downregulation | No Change | Excitatory neurotransmission |
| GSK3B (Glycogen Synthase Kinase 3 Beta) | Upregulation | No Change | Involved in multiple signaling pathways, including Wnt |
| AKT1 (AKT Serine/Threonine Kinase 1) | Downregulation | No Change | Cell survival and metabolism |
Signaling Pathways and Experimental Workflow
The differential effects of Clopenthixol isomers can be visualized through their interaction with key signaling pathways and the general workflow for a comparative gene expression study.
References
- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cis(Z)-clopenthixol and clopenthixol in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cis(Z)-clopenthixol and clopenthixol (Sordinol) in chronic psychotic patients. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common changes in rat cortical gene expression after chronic treatment with chlorpromazine and haloperidol may be related to their antipsychotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gene expression and systems pathway analysis of the effects of clozapine compared to haloperidol in the mouse brain implicates susceptibility genes for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic drug use complicates assessment of gene expression changes associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Profiles of trans-Clopenthixol and Zuclopenthixol
An objective guide for researchers and drug development professionals on the differential off-target binding and potential side effects of the geometric isomers of Clopenthixol.
Introduction
Clopenthixol is a typical antipsychotic of the thioxanthene class, historically used in the management of schizophrenia and other psychotic disorders. It exists as a mixture of two geometric isomers: the pharmacologically active cis-(Z)-isomer, known as Zuclopenthixol, and the trans-(E)-isomer. While the therapeutic efficacy of Clopenthixol is attributed to Zuclopenthixol's potent antagonism of dopamine D2 receptors, the contribution of each isomer to the overall off-target binding profile and associated side effects is a critical consideration in drug development and clinical pharmacology. This guide provides a detailed comparison of the off-target profiles of trans-Clopenthixol and Zuclopenthixol, supported by available experimental data.
Comparative Off-Target Binding Profile
The primary therapeutic action of Zuclopenthixol is the blockade of dopamine D1 and D2 receptors.[1][2][3] However, like many antipsychotics, it also interacts with a range of other neurotransmitter receptors, contributing to its side effect profile. The trans-isomer of Clopenthixol is generally considered to be pharmacologically weak in terms of antipsychotic activity.[4]
The following table summarizes the available quantitative data on the binding affinities (Ki, nM) of Zuclopenthixol for various off-target receptors. Data for this compound is largely qualitative, reflecting its significantly lower affinity for key neuroreceptors responsible for antipsychotic action.
| Receptor Subtype | Zuclopenthixol (cis-Clopenthixol) Ki (nM) | This compound Ki (nM) | Potential Clinical Implication of Off-Target Binding |
| Dopamine Receptors | |||
| D1 | High Affinity | Low to Negligible Affinity | Antipsychotic effects, potential for extrapyramidal symptoms (EPS) |
| D2 | High Affinity | Low to Negligible Affinity | Primary antipsychotic effects, hyperprolactinemia, EPS |
| Serotonin Receptors | |||
| 5-HT2A | High Affinity | Not Reported (Likely Low Affinity) | Potential mitigation of EPS, effects on negative symptoms and cognition |
| Adrenergic Receptors | |||
| α1-Adrenergic | High Affinity | Not Reported (Likely Low Affinity) | Orthostatic hypotension, dizziness, sedation |
| α2-Adrenergic | Lower Affinity | Not Reported (Likely Low Affinity) | |
| Histamine Receptors | |||
| H1 | Weaker Affinity | High Sedative Effect Suggests Affinity | Sedation, weight gain |
| Muscarinic Receptors | |||
| Cholinergic (M1) | Lower Affinity | Not Reported (Likely Low Affinity) | Anticholinergic side effects (dry mouth, blurred vision, constipation) |
Signaling Pathways and Off-Target Effects
The interaction of Zuclopenthixol with various off-target receptors can trigger distinct intracellular signaling cascades, leading to a range of physiological effects. The diagram below illustrates the primary signaling pathways associated with the key on-target and off-target receptors of Zuclopenthixol.
Experimental Protocols
The assessment of the off-target profile of pharmaceutical compounds is primarily conducted through in vitro receptor binding assays. A standard methodology for determining the binding affinity of a compound to a specific receptor is the radioligand binding assay.
Radioligand Binding Assay Protocol (General)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Zuclopenthixol) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test compounds (this compound, Zuclopenthixol)
-
Radioligand specific for the receptor of interest (e.g., [³H]-Spiperone for D2 receptors)
-
Cell membranes or tissue homogenates expressing the target receptor
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
96-well filter plates
Workflow:
Procedure:
-
Preparation: A range of concentrations of the test compounds are prepared through serial dilution. The cell membranes or tissue homogenates are thawed and diluted in the assay buffer.
-
Incubation: The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in the wells of a microplate. Control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand) are also included.
-
Separation: The incubation mixture is filtered through a filter plate to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound radioactivity.
-
Quantification: Scintillation fluid is added to each well, and the plate is read in a liquid scintillation counter to measure the amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand.
-
Data Analysis: The data are analyzed to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly indicates that the off-target binding profile of Clopenthixol is predominantly determined by the cis-(Z)-isomer, Zuclopenthixol. Zuclopenthixol exhibits high affinity for dopamine D1 and D2, α1-adrenergic, and 5-HT2A receptors, and weaker affinity for histamine H1 and muscarinic M1 receptors. These interactions are responsible for both its therapeutic effects and a significant portion of its side effect profile, including extrapyramidal symptoms, orthostatic hypotension, and sedation.
In contrast, this compound demonstrates minimal affinity for the key dopamine and other neuroreceptors associated with antipsychotic activity. Its most notable pharmacological characteristic appears to be a significant sedative effect, likely mediated through antagonism of histamine H1 receptors.[4] This suggests that in a clinical setting where Clopenthixol (as a mixture of isomers) is used, the sedative properties may be more pronounced than with an equivalent antipsychotic dose of pure Zuclopenthixol.
For researchers and drug development professionals, this comparative analysis underscores the importance of isomeric purity in drug formulation. The distinct off-target profiles of this compound and Zuclopenthixol highlight how a seemingly minor structural difference can lead to a significantly altered pharmacological and clinical profile. Future research should aim to provide a more comprehensive quantitative analysis of the off-target binding of this compound to fully elucidate its contribution to the overall pharmacology of Clopenthixol.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zuclopenthixol | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Meet the relatives: a reintroduction to the clinical pharmacology of ‘typical’ antipsychotics (Part 2) | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
The Case for trans-Clopenthixol: A Critical Evaluation for Placebo Suitability in Preclinical Antipsychotic Trials
For researchers, scientists, and drug development professionals, the selection of an appropriate placebo is a critical component of rigorous preclinical trial design. This guide provides a comprehensive comparison of trans-Clopenthixol as a potential placebo agent against standard vehicle controls in the context of preclinical antipsychotic drug development. We present available experimental data, propose detailed validation protocols, and offer a critical perspective on its suitability.
Introduction to Placebo Selection in Psychopharmacology
In preclinical psychopharmacology, the ideal placebo should be inert, lacking the primary pharmacological activity of the investigational drug. However, it should also mimic the administration process and any non-specific effects, such as sedation, to ensure that the observed outcomes can be confidently attributed to the specific mechanism of the new therapeutic agent. The use of a simple vehicle control, while common, may not always account for subtle behavioral changes induced by the formulation or the stress of administration.
This compound, the pharmacologically inactive E-isomer of the thioxanthene antipsychotic Clopenthixol, has been proposed as a potentially more suitable placebo. The rationale lies in its structural similarity to the active cis(Z)-isomer, which is a potent dopamine D2 receptor antagonist, while this compound itself has minimal affinity for this receptor. This unique characteristic suggests it would lack antipsychotic efficacy, a primary requirement for a placebo in this context. However, its potential sedative effects, a known class effect of thioxanthenes, require careful consideration and validation.
Comparative Analysis: this compound vs. Vehicle Control
The primary alternative to a pharmacologically inactive isomer like this compound is a simple vehicle control. The choice of vehicle depends on the solubility of the test compound. For thioxanthene derivatives, which are often lipophilic, oily vehicles are common for parenteral administration.
| Feature | This compound | Vehicle Control (e.g., Sesame Oil, Saline) |
| Pharmacological Inertness (Antipsychotic Activity) | High (Minimal D2 receptor antagonism) | High (No pharmacological agent) |
| Control for Non-Specific Effects (e.g., Sedation) | Potentially good (May mimic sedative side effects of the active compound) | Poor (Does not control for sedative effects of the drug class) |
| Blinding Efficacy | Potentially superior (Behavioral effects like sedation may be similar to the active drug) | May be compromised if the active drug has overt behavioral effects |
| Complexity of Preparation | Higher (Requires synthesis and purification of the specific isomer) | Lower (Simple mixture) |
| Cost | Higher | Lower |
| Potential for Confounding Effects | Moderate (Inherent sedative properties need to be characterized) | Low (Generally considered inert, though some vehicles can have minor biological effects) |
Proposed Experimental Validation of this compound as a Placebo
To validate the suitability of this compound as a placebo, a series of preclinical behavioral assays are essential. These experiments should aim to confirm its lack of antipsychotic-like efficacy and to characterize its sedative-anxiolytic profile.
Experimental Workflow
Navigating Neuroleptic Assays: A Guide to the Potential Cross-reactivity of trans-Clopenthixol
For researchers, scientists, and drug development professionals, understanding the specificity of neuroleptic assays is paramount for accurate therapeutic drug monitoring and toxicological screening. This guide provides a comprehensive overview of the potential cross-reactivity of trans-Clopenthixol, the less active isomer of the thioxanthene antipsychotic Clopenthixol, in immunoassays designed for other neuroleptics.
While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, this guide synthesizes established principles of immunoassay cross-reactivity and structural similarities with other antipsychotic agents to provide a framework for assessing potential interferences. The active isomer, cis-(Z)-Clopenthixol, is also known as Zuclopenthixol.[1][2]
The Principle of Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to a target analyte.[3] Cross-reactivity occurs when a substance other than the target analyte, in this case, this compound, binds to the assay's antibody due to structural similarities.[3] This can lead to false-positive or inaccurately elevated results for the targeted neuroleptic. The degree of cross-reactivity is dependent on the structural resemblance between the interfering compound and the target drug.[4][5]
Structural Comparison and Potential for Cross-Reactivity
This compound belongs to the thioxanthene class of antipsychotics.[6][7] Its core tricyclic thioxanthene structure is a key determinant for potential cross-reactivity with assays for other drugs containing a similar backbone. The side chain structure also plays a crucial role in antibody recognition.
Below is a table comparing the structural features of this compound with other classes of neuroleptics to estimate the theoretical potential for cross-reactivity.
| Drug Class | Representative Drugs | Structural Similarity to this compound | Potential for Cross-Reactivity |
| Thioxanthenes | Flupentixol, Thiothixene, Chlorprothixene | High (Shared tricyclic thioxanthene core) | High |
| Phenothiazines | Chlorpromazine, Fluphenazine, Perphenazine | Moderate (Similar tricyclic structure with a nitrogen replacing a carbon in the central ring) | Moderate to High |
| Butyrophenones | Haloperidol, Droperidol | Low (Different core structure) | Low |
| Atypical Antipsychotics | Risperidone, Olanzapine, Quetiapine, Aripiprazole | Low to Moderate (Varying structures, some with tricyclic features) | Low to Moderate (e.g., Quetiapine has shown cross-reactivity with TCA assays due to its dibenzothiazepine structure)[8] |
Experimental Protocol for Determining Cross-Reactivity
To definitively assess the cross-reactivity of this compound, a systematic experimental approach is necessary. The following protocol outlines a general methodology.
Objective: To quantify the percentage of cross-reactivity of this compound in commercially available immunoassays for other neuroleptics.
Materials:
-
This compound standard
-
Target neuroleptic standards (e.g., Haloperidol, Olanzapine, Risperidone, Quetiapine)
-
Drug-free human serum or urine
-
Commercially available immunoassay kits for the target neuroleptics (e.g., ELISA, EMIT, KIMS)
-
Microplate reader or appropriate automated analyzer
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of the target neuroleptic in drug-free serum/urine at clinically relevant concentrations.
-
Preparation of Test Solutions: Prepare a series of solutions of this compound in drug-free serum/urine at various concentrations, including therapeutic and supratherapeutic ranges.
-
Assay Procedure:
-
Perform the immunoassay for the target neuroleptic according to the manufacturer's instructions using the prepared standards to generate a calibration curve.
-
Analyze the this compound test solutions using the same immunoassay.
-
-
Data Analysis:
-
Determine the apparent concentration of the target neuroleptic in the this compound solutions by interpolating from the calibration curve.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-reactivity = (Apparent Concentration of Target Neuroleptic / Concentration of this compound) x 100
-
Confirmation: Any observed cross-reactivity should be confirmed using a more specific method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Visualization of Cross-Reactivity Principles
The following diagram illustrates the factors influencing the potential for immunoassay cross-reactivity.
Caption: Factors influencing immunoassay cross-reactivity.
Conclusion
Given the structural similarities between this compound and other tricyclic antipsychotics, particularly those within the thioxanthene and phenothiazine classes, a potential for cross-reactivity in immunoassays exists. The degree of this potential interference is assay-dependent and requires empirical validation. Researchers and clinicians should be aware of this possibility and consider confirmatory testing by a more specific method like HPLC-MS/MS when unexpected results are obtained for patients on Clopenthixol therapy. The provided experimental protocol serves as a template for laboratories to determine the specific cross-reactivity of this compound with the neuroleptic assays they employ.
References
- 1. Zuclopenthixol dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zuclopenthixol decanoate for schizophrenia and other serious mental illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.averhealth.com [blog.averhealth.com]
- 4. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quetiapine cross-reactivity with plasma tricyclic antidepressant immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans-Clopenthixol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of trans-Clopenthixol, an antipsychotic medication, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Disposal Procedures
Based on available safety data for closely related compounds, this compound should be managed as a chemical substance requiring professional disposal. It is crucial to avoid introducing this compound into the environment through conventional waste streams.
Primary Recommended Disposal Method:
The most appropriate and safest method for disposing of this compound is through a licensed chemical destruction facility. This ensures complete and environmentally sound decomposition of the compound.
Key procedural steps include:
-
Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Service:
-
Documentation:
-
Maintain detailed records of the disposed quantities and the disposal service used, in accordance with your institution's and local regulations.
-
Container Disposal:
Empty containers that held this compound should be managed carefully to prevent residual contamination.
-
Triple-Rinse: Rinse the container thoroughly with a suitable solvent at least three times.[1][2]
-
Disposal of Rinsate: The rinsate should be collected and disposed of as chemical waste along with the this compound.
-
Final Container Disposal: Once triple-rinsed, the container can typically be recycled or disposed of as regular laboratory waste, depending on institutional policies.[1][2] Puncturing the container can prevent its reuse.[2]
Regulatory Classification
Searches of the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) hazardous waste lists (P and U lists) and the Drug Enforcement Administration (DEA) schedules of controlled substances did not identify this compound as a listed hazardous waste or a controlled substance at the federal level in the United States. However, the absence of a specific listing does not preclude the material from being hazardous based on its characteristics. Therefore, professional disposal remains the most prudent course of action.
Alternative Disposal for Non-Hazardous Pharmaceuticals (Use with Caution)
In the absence of access to a licensed chemical disposal service, and only if institutional policy permits, general guidelines for the disposal of non-hazardous, non-controlled pharmaceutical waste may be considered. This method is less preferable due to the potential for environmental contamination.
Step-by-Step Household Trash Disposal:
-
Do Not Crush: Do not crush tablets or capsules.
-
Mix with Undesirable Substance: Mix the medication with an unpalatable substance like used coffee grounds, dirt, or cat litter. This deters accidental ingestion by people or animals.
-
Seal in a Container: Place the mixture in a sealed plastic bag or other container to prevent leakage.
-
Dispose in Trash: Throw the sealed container in the laboratory or municipal trash.
-
De-identify Packaging: Scratch out all personal or identifying information from the original packaging before disposing of it.
Important Note: Never flush this compound down the toilet or drain, as this can lead to water contamination.[1][2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Disposal Method | Licensed Chemical Destruction Plant or Controlled Incineration | Safety Data Sheet for related compounds[1][2] |
| Sewer Discharge | Prohibited | Safety Data Sheet for related compounds[1][2] |
| Container Rinsing | Triple-Rinse Recommended | Safety Data Sheet for related compounds[1][2] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling trans-Clopenthixol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling trans-Clopenthixol, including operational and disposal plans, to foster a secure and productive research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant, disposable gloves (e.g., nitrile). | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound. |
Safety and Handling Quantitative Data
| Parameter | Value | Source/Comment |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Based on the safety data sheet for Zuclopenthixol. Specific LD50 data for this compound is not available. |
| Occupational Exposure Limit (OEL) | Not established. | In the absence of a specific OEL, handling procedures should aim to minimize any potential exposure. |
| Fatal Overdose Concentrations | Postmortem blood concentrations in a fatal overdose case were 391 ng/mL for cis(Z)-Clopenthixol and 275 ng/mL for trans(E)-Clopenthixol.[2][3] | These values are significantly higher than therapeutic levels and highlight the potential toxicity at high concentrations. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all handling of solid this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.
-
For creating solutions, add the solid to the solvent slowly to prevent splashing.
2. Dissolution and Use in Experiments:
-
Consult relevant literature for appropriate solvents.
-
Cap all containers securely when not in use to prevent spills and evaporation.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Spill Management:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection during cleanup.
-
Collect the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Unused Compound:
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of the solid compound down the drain or in regular trash.
2. Contaminated Materials:
-
All materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and absorbent materials from spill cleanup, should be collected in a designated, sealed, and labeled hazardous waste container.
3. Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.
-
Follow your institution's specific guidelines for chemical waste disposal.
Experimental Protocol: HPLC Analysis of this compound
The following is a general workflow for the analysis of this compound in a research setting, based on established HPLC methods for clopenthixol isomers.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
